molecular formula C5H14O4S B7886128 2-(Isopropylsulfonyl)ethanol hydrate CAS No. 1242339-21-4

2-(Isopropylsulfonyl)ethanol hydrate

Cat. No.: B7886128
CAS No.: 1242339-21-4
M. Wt: 170.23 g/mol
InChI Key: BCQGRXNFFDATIT-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)ethanol hydrate is a useful research compound. Its molecular formula is C5H14O4S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Isopropylsulfonyl)ethanol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylsulfonyl)ethanol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylsulfonylethanol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S.H2O/c1-5(2)9(7,8)4-3-6;/h5-6H,3-4H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQGRXNFFDATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCO.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679283
Record name 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1)
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Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-21-4, 98288-49-4
Record name Ethanol, 2-[(1-methylethyl)sulfonyl]-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure and synthesis of 2-(Isopropylsulfonyl)ethanol hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Strategic Utility in Covalent Drug Discovery

Executive Summary

2-(Isopropylsulfonyl)ethanol (CAS 98288-49-4), often supplied as a stable hydrate, is a specialized organosulfur building block used primarily in the synthesis of vinyl sulfone warheads for targeted covalent drugs (TCDs).[1][2] Unlike the more common ethyl or methyl analogs, the isopropyl group provides unique steric bulk and lipophilicity, modulating the reactivity and pharmacokinetic profile of the resulting electrophiles. This guide details the structural properties, a scalable oxidation-based synthesis protocol, and the mechanistic application of this molecule in generating Michael acceptors for cysteine profiling.

Structural Analysis & Physicochemical Properties

The molecule consists of a polar sulfonyl group (


) flanked by a lipophilic isopropyl group and a hydrophilic hydroxyethyl chain. The "hydrate" designation typically refers to its hygroscopic nature, where the sulfonyl oxygen atoms and the hydroxyl group form stable hydrogen-bonded networks with water molecules, often stabilizing the compound as a solid or viscous oil at room temperature.
Key Structural Features
  • Sulfonyl Core: A strong electron-withdrawing group (EWG) that acidifies the

    
    -protons (adjacent to the sulfur), facilitating base-promoted elimination.[1]
    
  • 
    -Hydroxy Group:  Serves as a latent leaving group.[1] Upon activation (e.g., mesylation) or under thermal/basic conditions, it eliminates to form the vinyl sulfone.
    
  • Isopropyl Tail: Increases steric hindrance compared to methyl/ethyl analogs, potentially improving metabolic stability and selectivity in protein binding.

PropertyData
IUPAC Name 2-(Propane-2-sulfonyl)ethan-1-ol
CAS Number 98288-49-4
Molecular Formula

(Anhydrous)
Molecular Weight 152.21 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Solubility Soluble in water, ethanol, DMSO, DCM
pKa (

-protons)
~29 (DMSO) - sufficiently acidic for base-catalyzed elimination
Synthesis Pathways[5][6][7][8]

The industrial and laboratory standard for synthesizing 2-(isopropylsulfonyl)ethanol involves the chemoselective oxidation of its sulfide precursor, 2-(isopropylthio)ethanol.[1] Direct sulfonylation of ethanol is less efficient due to competing side reactions.

Mechanistic Pathway (Graphviz)[1]

SynthesisPathway Precursor1 Isopropyl Thiol (Nucleophile) Intermediate 2-(Isopropylthio)ethanol (Sulfide Intermediate) Precursor1->Intermediate SN2 Alkylation (Base, 0°C -> RT) Precursor2 2-Chloroethanol (Electrophile) Precursor2->Intermediate Product 2-(Isopropylsulfonyl)ethanol (Target Sulfone) Intermediate->Product Oxidation (Exothermic) Reagent Oxidant (H2O2 / Na2WO4) Reagent->Product

Figure 1: Two-step synthesis pathway via sulfide alkylation and subsequent oxidation.

Detailed Experimental Protocol

Objective: Synthesis of 2-(isopropylsulfonyl)ethanol hydrate via Tungstate-catalyzed Hydrogen Peroxide oxidation. Scale: 100 mmol (approx. 15 g output).

Phase 1: Preparation of 2-(Isopropylthio)ethanol
  • Setup: Charge a 250 mL 3-neck round-bottom flask with 2-propanethiol (100 mmol) and potassium carbonate (120 mmol) in acetone (100 mL).

  • Addition: Add 2-chloroethanol (105 mmol) dropwise over 20 minutes while maintaining temperature at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of thiol.

  • Workup: Filter off solids (

    
    , 
    
    
    
    ). Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over
    
    
    , and concentrate to yield the sulfide intermediate (Yield >90%).
Phase 2: Oxidation to Sulfone (The Critical Step)

Note: Sulfide to sulfone oxidation is highly exothermic. Temperature control is critical to prevent "runaway" reactions.

  • Catalyst Loading: Dissolve the sulfide intermediate (from Phase 1) in Methanol (50 mL). Add Sodium Tungstate dihydrate (

    
    , 2 mol%) as the catalyst.
    
  • Oxidant Addition: Cool the solution to 0°C. Slowly add 30% Hydrogen Peroxide (

    
    , 220 mmol, 2.2 equiv) dropwise.
    
    • Control Point: Maintain internal temperature < 10°C during addition.

  • Completion: Allow to warm to RT and stir overnight. The reaction typically completes in 6–12 hours.

  • Quench: Test for peroxides. If positive, quench with saturated sodium sulfite solution.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude product is often pure enough. For high purity, recrystallize from Ethanol/Hexane or perform silica gel chromatography (100% EtOAc). The product will likely isolate as a hygroscopic solid or hydrate.

Applications in Drug Development[9]

The primary utility of 2-(isopropylsulfonyl)ethanol lies in its ability to function as a masked vinyl sulfone .[1] Vinyl sulfones are "soft" electrophiles that react specifically with cysteine residues in proteins, making them ideal for Targeted Covalent Inhibitors (TCIs).

Mechanism: In Situ Generation of Warheads

The hydroxy group can be converted to a leaving group (LG, e.g., mesylate, tosylate, or chloride). Treatment with a base (e.g., TEA or DIPEA) triggers


-elimination to release the reactive vinyl sulfone.

EliminationMechanism SulfoneOH 2-(Isopropylsulfonyl)ethanol Activated Activated Intermediate (O-Mesyl/Tosyl) SulfoneOH->Activated MsCl / Et3N VinylSulfone Isopropyl Vinyl Sulfone (Michael Acceptor) Activated->VinylSulfone Base (Elimination) CovalentAdduct Drug-Protein Adduct (Cys-S-CH2-CH2-SO2-iPr) VinylSulfone->CovalentAdduct Protein-Cys-SH (Michael Addition)

Figure 2: Activation pathway from the alcohol precursor to the cysteine-bound adduct.[1]

Comparative Advantage
FeatureIsopropyl SulfoneMethyl/Ethyl SulfonePhenyl Sulfone
Steric Bulk Moderate (Branched)LowHigh
Lipophilicity Moderate (

)
Low (

)
High
Reactivity Tunable (Sterics slow approach)HighModerate
Metabolic Stability Good (Branched alkyl)ModerateVariable
Safety & Handling
  • Hazards: The compound is an irritant.[3] The synthesis involves

    
    , a strong oxidant.
    
  • Storage: Hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at RT.

  • Stability: Stable under neutral/acidic conditions. Unstable in strong base (undergoes elimination).

References
  • Sulfide Oxidation Methodology

    • Sato, K., et al. "A Halide-Free Method for Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide Catalyzed by Sodium Tungstate."[1] Tetrahedron, 2001. Link

  • Vinyl Sulfones in Drug Discovery

    • Gehringer, M., & Laufer, S. A. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

  • Physical Properties & CAS Data

    • PubChem Compound Summary for CID 10549 (Analogous Ethyl derivative) and CAS 98288-49-4. Link

  • General Synthesis of Sulfonyl Ethanols: Field, L. "Sulfones and Sulfoxides." Organic Chemistry of Sulfur, Plenum Press, 1977.

Sources

Technical Guide: Spectral Characterization of 2-(Isopropylsulfonyl)ethanol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 2-(Isopropylsulfonyl)ethanol hydrate , a critical intermediate in the synthesis of vinyl sulfones used for protein labeling and cysteine-reactive drug linkers.

Executive Summary & Chemical Context

2-(Isopropylsulfonyl)ethanol (CAS: 98288-49-4 for hydrate) is a functionalized sulfone primarily utilized as a "masked" vinyl sulfone. Under basic conditions, it undergoes


-elimination to release isopropyl vinyl sulfone, a Michael acceptor. Its hydrate form is often isolated due to the hygroscopic nature of the sulfonyl and hydroxyl motifs.
  • IUPAC Name: 2-(Propan-2-ylsulfonyl)ethan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight (Anhydrous): 152.21 g/mol

  • Core Utility: Precursor for cysteine-selective bioconjugation reagents.

Synthesis & Structural Logic

Understanding the spectral data requires knowledge of the synthesis pathway, as impurities (sulfides, vinyl sulfones) often appear in crude spectra. The compound is typically synthesized via the alkylation of 2-mercaptoethanol followed by oxidation.

Synthesis Pathway Diagram

Synthesis Start 2-Mercaptoethanol (HS-CH2-CH2-OH) Inter Intermediate: 2-(Isopropylthio)ethanol (Sulfide) Start->Inter Alkylation (Base) Reagent Isopropyl Bromide (iPr-Br) Reagent->Inter Product Target: 2-(Isopropylsulfonyl)ethanol Inter->Product Oxidation Oxidant H2O2 / Catalyst Oxidant->Product Side Side Product: Isopropyl Vinyl Sulfone Product->Side Elimination (Base/Heat)

Figure 1: Synthetic route from mercaptoethanol to the sulfonyl ethanol target, highlighting the potential vinyl sulfone degradation product.

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) data is dominated by the electron-withdrawing effect of the sulfonyl (


) group, which deshields adjacent protons.
H NMR (Proton NMR)

Solvent:


 (Chloroform-d) or 

. Note that in

, the hydroxyl proton will exchange and disappear.
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic
A

(Isopropyl)
1.35 - 1.42Doublet (d)6H~7.0 HzMethyls are split by the single methine proton.
B

(Isopropyl)
3.15 - 3.25Septet (sept)1H~7.0 HzDeshielded by

; splits into 7 peaks by 6 adjacent methyl protons.
C

3.20 - 3.35Triplet (t)2H~6.0 Hz

-position to sulfone; significantly deshielded.
D

4.05 - 4.15Triplet (t)2H~6.0 Hz

-position to oxygen; most deshielded aliphatic signal.
E

2.5 - 4.5Broad Singlet1H-Variable; depends on concentration and water content (hydrate).

Critical Diagnostic:

  • Look for the septet around 3.2 ppm. This confirms the isopropyl group is attached to the electron-withdrawing sulfur. In the sulfide precursor, this septet would be significantly upfield (~2.9 ppm).

  • The hydrate water peak often appears as a sharp singlet in

    
     around 1.5-1.6 ppm or merges with the OH signal.
    
C NMR (Carbon NMR)
Carbon TypeShift (

, ppm)
Assignment Logic
Isopropyl

15.0 - 16.5Terminal methyl groups.
Isopropyl

52.0 - 54.0Methine carbon attached to

.

55.0 - 57.0Methylene

to sulfone.

58.0 - 60.0Methylene

to oxygen (most deshielded).

Infrared Spectroscopy (FT-IR)

The IR spectrum is distinct due to the strong sulfonyl stretches and the hydroxyl group.

Wavenumber (

)
Vibration ModeIntensityDescription
3300 - 3500 O-H StretchStrong, BroadIndicates the alcohol and the hydrate water molecules (H-bonding network).
2900 - 2980 C-H StretchMediumAliphatic C-H stretches from the isopropyl and ethyl backbone.
1280 - 1300

Asym. Stretch
StrongDiagnostic band for sulfones (higher frequency than sulfoxides).
1120 - 1150

Sym. Stretch
StrongThe second diagnostic sulfone band.
1040 - 1060 C-O StretchStrongPrimary alcohol C-O stretch.

Experimental Note: If the sample is a hydrate, the O-H region will be particularly broad and may obscure weak C-H stretches around 3000


.

Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).[1] Molecular Weight: 152.21 Da (Anhydrous).

Fragmentation Pathway (EI)

In Electron Impact MS, the molecular ion is often weak. The molecule fragments characteristic of sulfones and alcohols.

  • Molecular Ion (

    
    ):  m/z 152 (often very weak or absent).
    
  • Loss of Isopropyl (

    
    ):  m/z 109. Cleavage of the S-C(isopropyl) bond.
    
  • 
    -Cleavage (Alcohol):  m/z 31 (
    
    
    
    ). Common in primary alcohols.[2]
  • McLafferty-like Rearrangement: Sulfones with

    
    -hydrogens can undergo rearrangement, though less common here due to short chain length.
    
MS Logic Diagram

MS_Frag Parent Molecular Ion (M+) m/z 152 Frag1 [M - OH]+ m/z 135 Parent->Frag1 - OH (17) Frag2 [M - C3H7]+ (Loss of Isopropyl) m/z 109 Parent->Frag2 - Isopropyl (43) Frag3 CH2=OH+ (Base Peak for 1° Alcohol) m/z 31 Parent->Frag3 Alpha Cleavage

Figure 2: Predicted fragmentation pattern for 2-(isopropylsulfonyl)ethanol under electron impact ionization.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure accurate integration of the hydrate water vs. the hydroxyl proton:

  • Solvent Choice: Use DMSO-d6 if you wish to observe the distinct OH coupling (doublet or triplet depending on exchange). Use CDCl3 for routine characterization, though OH peaks will be broad.

  • Concentration: Dissolve ~10 mg of the hydrate in 0.6 mL of solvent.

  • Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

  • Verification: If the spectrum shows vinyl protons (multiplets at 6.0 - 7.0 ppm), the sample has undergone elimination. Discard and repurify.

Protocol B: Handling the Hydrate

The hydrate form is stable but can release water if heated under vacuum.

  • Drying: Do not heat above 40°C under high vacuum (< 1 mbar) if you intend to keep the hydrate stoichiometry.

  • Storage: Store at 4°C in a desiccator.

References

  • Synthesis of Vinyl Sulfones

    • Source: US Patent 2,801,267. "Production of Vinyl Sulfones." Describes the oxidation of thio-ethanols to sulfonyl-ethanols as precursors.
    • URL:

  • General Sulfone Spectral Data

    • Source: NIST Chemistry WebBook. "2-(Methylsulfonyl)
    • URL:

  • Oxidation Methodology

    • Source: Organic Chemistry Portal. "Vinyl Sulfone Synthesis."[3][4]

    • URL:

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-(Isopropylsulfonyl)ethanol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-(Isopropylsulfonyl)ethanol hydrate, a molecule of interest in pharmaceutical development. In the absence of extensive public data on this specific hydrate, this document outlines a robust, scientifically-grounded approach based on established analytical methodologies and first-principles chemical understanding. We detail the requisite experimental protocols, from fundamental physicochemical characterization to in-depth thermal and degradation analyses, equipping researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this and similar compounds. The guide emphasizes the causality behind experimental choices and provides self-validating systems for ensuring data integrity, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Critical Role of Solid-State Characterization

The physical and chemical stability of an active pharmaceutical ingredient (API) are paramount to ensuring its safety, efficacy, and shelf-life. For crystalline solids, particularly hydrates, the presence of water molecules within the crystal lattice introduces a layer of complexity that must be thoroughly understood. The hydrate form of a compound can exhibit significantly different physicochemical properties compared to its anhydrous counterpart, including solubility, dissolution rate, and stability.[1][2] Therefore, a comprehensive analysis of a hydrated API like 2-(Isopropylsulfonyl)ethanol hydrate is not merely a regulatory requirement but a fundamental component of robust drug development.

This guide will systematically address the critical questions surrounding the stability of 2-(Isopropylsulfonyl)ethanol hydrate:

  • What is the nature and stoichiometry of the hydrate?

  • Under what conditions does it dehydrate?

  • What are the thermodynamic and kinetic parameters of its thermal behavior?

  • What are its likely degradation pathways under various stress conditions?

By following the methodologies outlined herein, researchers can build a complete stability profile, enabling informed decisions in formulation, packaging, and storage.

Physicochemical Properties of 2-(Isopropylsulfonyl)ethanol Hydrate

PropertyExpected Characteristics & Measurement Methodology
Molecular Formula C₅H₁₂O₃S·xH₂O
Molecular Weight 152.21 g/mol (anhydrous) + (18.02 * x) g/mol
Appearance Likely a white to off-white crystalline solid. Visual inspection and microscopy are used for initial characterization.
Solubility The presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups suggests high solubility in water and polar organic solvents.[3][4] Solubility studies would be conducted across a range of pH values and in different solvent systems, quantified by techniques like HPLC.
Hygroscopicity The stability of the hydrate form will be dependent on the ambient relative humidity (RH). Dynamic Vapor Sorption (DVS) is the definitive technique to assess its hygroscopic nature and identify critical humidity thresholds for phase transitions.[5][6]

Thermal Stability Analysis

Thermal analysis techniques are indispensable for characterizing the stability of pharmaceutical hydrates.[2] They provide quantitative data on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7][8] For a hydrate, this is the primary method for determining the water content and the temperature range of dehydration.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Isopropylsulfonyl)ethanol hydrate into an alumina or platinum crucible.[7]

  • Atmosphere: Use an inert atmosphere, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[9]

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. A slower heating rate can be used to resolve overlapping thermal events.[10]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Calculate the stoichiometric number of water molecules (x) from the observed mass loss corresponding to the dehydration step.

    • Determine the onset and peak temperatures of dehydration from the derivative of the TGA curve (DTG).

A typical TGA thermogram for a hydrate will show a distinct mass loss step corresponding to the loss of water molecules. The temperature at which this occurs indicates the thermal stability of the hydrate. A multi-step mass loss would suggest the presence of different water binding environments within the crystal lattice.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on endothermic and exothermic processes, such as dehydration, melting, and decomposition.[11][12]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow evolved water vapor to escape.

  • Atmosphere: Use an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature beyond the melting or decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify endothermic peaks corresponding to dehydration and melting.

    • Identify exothermic peaks, which may indicate decomposition or crystallization events.

    • Integrate the peak areas to determine the enthalpy of these transitions (ΔH).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[13][14] It is crucial for understanding the hygroscopicity and the stability of the hydrate under different humidity conditions.

  • Sample Preparation: Place approximately 10-20 mg of the sample in the DVS instrument's sample pan.

  • Temperature: Set the temperature to 25 °C.

  • Humidity Program:

    • Dry the sample at 0% RH until mass equilibrium is reached.

    • Increase the RH in steps of 10% from 0% to 90%.

    • Decrease the RH in steps of 10% from 90% back to 0%.

    • At each step, the criterion for mass equilibrium (e.g., dm/dt ≤ 0.002% min⁻¹) must be met.

  • Data Analysis:

    • Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm.

    • Analyze the isotherm to determine the hygroscopicity, critical humidity points for hydration/dehydration, and any hysteresis.

G cluster_0 Sample: 2-(Isopropylsulfonyl)ethanol Hydrate Sample Initial Sample TGA TGA (10°C/min, N2) Sample->TGA DSC DSC (10°C/min, N2) Sample->DSC DVS DVS (25°C, 0-90% RH) Sample->DVS TGA_Out Water Content (%) Dehydration Temp (°C) TGA->TGA_Out Mass vs. Temp DSC_Out ΔH of Dehydration Melting Point (°C) Decomposition Onset DSC->DSC_Out Heat Flow vs. Temp DVS_Out Sorption Isotherm Hygroscopicity Profile Critical RH DVS->DVS_Out Mass vs. RH

Caption: Workflow for the thermal analysis of 2-(Isopropylsulfonyl)ethanol hydrate.

Degradation Profile Analysis

Understanding how a molecule degrades under stress is a cornerstone of stability testing. Forced degradation studies, as outlined in ICH guidelines (Q1A(R2)), are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16][17]

Proposed Degradation Pathways

Based on the structure of 2-(Isopropylsulfonyl)ethanol, the primary sites susceptible to degradation are the hydroxyl group and the carbon-sulfur bonds of the sulfone group.

  • Oxidation of the Primary Alcohol: The primary alcohol moiety is susceptible to oxidation. Mild oxidation would yield the corresponding aldehyde, 2-(isopropylsulfonyl)acetaldehyde. Stronger oxidative conditions could lead to the formation of the carboxylic acid, 2-(isopropylsulfonyl)acetic acid.[18][19]

  • Dehydration: Under thermal or acidic stress, the ethanol moiety could undergo dehydration to form isopropyl vinyl sulfone.

  • Cleavage of C-S Bond: The carbon-sulfur bond in sulfones can be cleaved under harsh thermal or photolytic conditions, potentially leading to the elimination of sulfur dioxide (SO₂).[20] Acyclic aliphatic sulfones generally exhibit high thermal stability, with decomposition onsets often above 350 °C.[20]

  • Hydrolysis: While sulfones are generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially lead to cleavage of the sulfonyl group.

G cluster_0 Parent Molecule cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Parent 2-(Isopropylsulfonyl)ethanol Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Dehydration Thermal/Acidic Stress Parent->Dehydration Cleavage Harsh Thermal Stress Parent->Cleavage Aldehyde 2-(Isopropylsulfonyl)acetaldehyde Oxidation->Aldehyde Acid 2-(Isopropylsulfonyl)acetic acid Oxidation->Acid Vinyl Isopropyl Vinyl Sulfone Dehydration->Vinyl SO2 Sulfur Dioxide + Alkene Cleavage->SO2

Caption: Proposed degradation pathways for 2-(Isopropylsulfonyl)ethanol.

Forced Degradation Protocol

A systematic forced degradation study should be conducted to explore these pathways.[21][22]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample (e.g., 1 mg/mL) in 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
Base Hydrolysis Dissolve the sample (e.g., 1 mg/mL) in 0.1 M NaOH. Heat at 60-80 °C for a specified period. Neutralize the sample before analysis.
Oxidation Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over time.
Thermal Degradation Expose the solid sample to dry heat (e.g., 80 °C, 105 °C) for an extended period. Also, test the solution state by refluxing in a neutral solvent.
Photostability Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22] Run a dark control in parallel.

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[15][21]

Analytical Methodology for Degradant Identification

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the degradation products from the parent API.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.

  • Analysis of Stressed Samples: Inject the stressed samples into the HPLC system. The resulting chromatograms will show the parent peak decreasing and new peaks corresponding to degradation products appearing.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying the structures of the unknown degradation products.[23][24][25] By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each degradant. Further fragmentation using tandem MS (MS/MS) can provide structural fragments, allowing for the elucidation of the complete chemical structure.[26]

Conclusion

The comprehensive characterization of 2-(Isopropylsulfonyl)ethanol hydrate requires a multi-faceted analytical approach. This guide has provided a detailed roadmap for researchers to follow, beginning with fundamental physicochemical assessments and progressing through rigorous thermal and stability analyses. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and Dynamic Vapor Sorption, the behavior of the hydrate form can be fully understood. Furthermore, a structured forced degradation study, coupled with a stability-indicating HPLC method and LC-MS for structural elucidation, will reveal the intrinsic stability of the molecule and its potential degradation pathways.

Adherence to these scientifically sound and logically structured protocols will ensure the generation of high-quality, reliable data, which is essential for the successful development and regulatory submission of any pharmaceutical product containing 2-(Isopropylsulfonyl)ethanol hydrate.

References

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Methodological & Application

Application Note: A Validated Protocol for the Sulfation of 2-Isopropoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the sulfation of 2-isopropoxyethanol, yielding 2-isopropoxyethyl hydrogen sulfate. This process, a specific type of sulfonation, transforms the parent alcohol into an alkyl sulfate, a class of compounds with significant utility as surfactants, detergents, and chemical intermediates.[1][2] The protocol detailed herein utilizes chlorosulfonic acid as the sulfating agent, a highly effective but hazardous reagent requiring stringent safety measures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, the chemical rationale behind each step, critical safety protocols, and methods for product purification and characterization.

Introduction and Scientific Principle

2-Isopropoxyethanol, also known as isopropyl cellosolve, is a versatile organic compound featuring both ether and alcohol functional groups.[3] Its utility as a solvent and chemical intermediate is well-established.[4][5] The introduction of a sulfonic acid group via sulfation dramatically alters its physicochemical properties, imparting amphiphilic characteristics. The resulting product, an alkyl sulfate, possesses a polar head (the sulfate group) and a nonpolar tail (the isopropoxyethyl group), making it an effective surfactant.[6]

The sulfation of alcohols is a cornerstone reaction in organic synthesis. While various reagents can accomplish this transformation, including sulfur trioxide complexes and oleum, chlorosulfonic acid (ClSO₃H) is a powerful and efficient choice for producing alkyl sulfuric acids.[7][8][9] The reaction is a direct electrophilic attack on the alcohol's oxygen atom by the sulfur atom of the chlorosulfonic acid.

Reaction Mechanism: The reaction proceeds via the formation of an alkyl chlorosulfate intermediate, which then readily eliminates hydrogen chloride (HCl) gas to form the stable alkyl sulfuric acid product. The overall transformation is highly exothermic and irreversible due to the evolution of HCl gas.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of HCl 2-IPE 2-Isopropoxyethanol Intermediate Protonated Intermediate 2-IPE->Intermediate Attacks S atom CSA Chlorosulfonic Acid CSA->Intermediate Intermediate2 Protonated Intermediate Product 2-IsopropoxyethylHydrogen Sulfate Intermediate2->Product -H+ HCl HCl (gas) Intermediate2->HCl Cl- departs

Caption: Reaction mechanism for the sulfation of 2-isopropoxyethanol.

Health and Safety Precautions

WARNING: Chlorosulfonic acid is an extremely corrosive and hazardous substance that reacts violently with water.[10][11] This entire procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Mandatory PPE includes a full-face shield, acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and an acid-resistant apron.[11][12] A self-contained breathing apparatus may be necessary for emergencies.[13]

  • Reagent Handling: Chlorosulfonic acid is a powerful lachrymator and is highly toxic if inhaled.[13][14] It is also hygroscopic and reacts explosively with water, releasing large quantities of corrosive hydrochloric and sulfuric acid fumes.[11] Never add water to chlorosulfonic acid.[12] All glassware must be scrupulously dried before use.

  • Spill Management: Spills must be contained immediately to prevent runoff.[10] Neutralize small spills with an inert absorbent material like sodium bicarbonate or dry sand. Do not use water to clean up spills.[12][13] Ensure an acid spill kit is readily accessible.

  • Emergency Facilities: An emergency safety shower and eyewash station must be located in the immediate vicinity of the work area.[10][15]

Materials and Equipment

Reagents
ReagentFormulaPuritySupplierNotes
2-IsopropoxyethanolC₅H₁₂O₂≥99%Sigma-AldrichStore in a cool, dry place.
Chlorosulfonic AcidClSO₃H≥99%Sigma-AldrichHandle with extreme caution in a fume hood.[1]
Dichloromethane (DCM)CH₂Cl₂Anhydrous, ≥99.8%Fisher ScientificUsed as the reaction solvent.
Sodium Hydroxide (NaOH)NaOHACS Reagent GradeVWRFor neutralization.
Sodium Chloride (NaCl)NaClACS Reagent GradeVWRFor brine solution.
Anhydrous Sodium SulfateNa₂SO₄ACS Reagent GradeVWRFor drying organic layers.
Deionized WaterH₂O18.2 MΩ·cmMilliporeFor work-up procedures.
Equipment
  • Three-neck round-bottom flask (500 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Pressure-equalizing addition funnel (125 mL), oven-dried

  • Thermometer (-20 to 100 °C)

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Ice-salt bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol outlines the synthesis of 2-isopropoxyethyl hydrogen sulfate on a 0.1 molar scale.

Caption: Experimental workflow for the sulfation of 2-isopropoxyethanol.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen to prevent any reaction with atmospheric moisture.[16]

  • Initial Charging: In the fume hood, charge the flask with 2-isopropoxyethanol (10.42 g, 0.1 mol) and 150 mL of anhydrous dichloromethane (DCM). Begin stirring to ensure the solution is homogenous.

  • Cooling: Place the flask in an ice-salt bath and cool the stirring solution to between 0 °C and 5 °C. A stable low temperature is crucial for controlling the highly exothermic reaction and minimizing byproduct formation.[16]

  • Addition of Sulfating Agent: Carefully charge the addition funnel with chlorosulfonic acid (12.82 g, 0.11 mol, 1.1 equivalents). Add the chlorosulfonic acid dropwise to the cooled alcohol solution over a period of 60-90 minutes. Causality Insight: A slow, controlled addition is paramount. A rapid addition will cause a dangerous temperature spike, leading to charring of the organic material and excessive HCl evolution.[7] The internal temperature must be maintained below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed; ensure the fume hood provides adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction mixture slowly warm to room temperature. Continue stirring for another 2 hours to ensure the reaction goes to completion.

  • Quenching: Prepare a 1 L beaker containing approximately 300 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker. This quenching step is highly exothermic and must be performed cautiously to control the reaction of any unreacted chlorosulfonic acid with water.[16]

  • Neutralization and Work-up: Transfer the quenched mixture to a 1 L separatory funnel. The product, 2-isopropoxyethyl hydrogen sulfate, is an acid and will reside in the aqueous layer. Slowly add a cold (~4 °C) 10% aqueous sodium hydroxide solution dropwise with frequent shaking and venting until the pH of the aqueous layer is between 7 and 8. This converts the acidic product to its more stable and water-soluble sodium salt.

  • Purification: Separate the aqueous layer from the organic DCM layer. Wash the aqueous layer twice with 50 mL portions of DCM to remove any unreacted 2-isopropoxyethanol and other organic-soluble impurities. Discard the organic layers. The resulting aqueous solution contains the desired sodium 2-isopropoxyethyl sulfate. For a more concentrated product, the water can be removed under reduced pressure using a rotary evaporator.

Product Characterization

The identity and purity of the final product, sodium 2-isopropoxyethyl sulfate, should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR (D₂O, 400 MHz)δ ~4.1-4.2 (t, 2H, -O-CH₂-CH₂-O-SO₃), δ ~3.6-3.7 (t, 2H, -O-CH₂-CH₂-O-SO₃), δ ~3.5-3.6 (sept, 1H, -CH(CH₃)₂), δ ~1.1-1.2 (d, 6H, -CH(CH₃)₂)
¹³C NMR (D₂O, 100 MHz)Expected peaks for all 5 unique carbon atoms.
FT-IR (ATR)Strong S=O stretching bands (~1250 cm⁻¹), C-O-S stretching (~1000 cm⁻¹), absence of broad O-H stretch from starting alcohol (~3300 cm⁻¹).
Ion Chromatography A single major peak corresponding to the alkyl sulfate anion, allowing for quantification.[17]

Conclusion

This application note details a reliable and reproducible protocol for the sulfation of 2-isopropoxyethanol using chlorosulfonic acid. The procedure emphasizes rigorous safety measures due to the hazardous nature of the primary reagent. By carefully controlling the reaction temperature and addition rate, high conversion to the desired 2-isopropoxyethyl hydrogen sulfate can be achieved. The subsequent neutralization and purification steps yield the sodium salt of the product in an aqueous solution, suitable for a variety of applications in research and development. The characterization methods provided offer a framework for validating the synthesis and ensuring product quality.

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The Versatility of 2-(Isopropylsulfonyl)ethanol Hydrate: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, sulfur-containing compounds have garnered significant attention due to their prevalence in a wide array of pharmaceuticals and their ability to modulate physicochemical properties and biological activity.[1] This guide delves into the utility of 2-(Isopropylsulfonyl)ethanol hydrate, a versatile and reactive building block, providing detailed application notes and protocols for its use in the synthesis of valuable organic molecules, particularly nitrogen-containing heterocycles.

Introduction to 2-(Isopropylsulfonyl)ethanol Hydrate: Properties and Potential

2-(Isopropylsulfonyl)ethanol hydrate (CAS No. 98288-49-4) is a bifunctional molecule featuring a primary alcohol and an isopropylsulfonyl group.[2] The sulfonyl group, a key pharmacophore in many drugs, imparts desirable properties such as the ability to form hydrogen bonds and constrain molecular conformations to fit into the active sites of biological targets.[3][4] The presence of the hydroxyl group provides a reactive handle for a variety of chemical transformations, making this compound a valuable precursor for introducing the isopropylsulfonyl ethyl moiety into target molecules.

PropertyValueSource
CAS Number 98288-49-4[2]
Molecular Formula C₅H₁₂O₃S·H₂O[2]
Molecular Weight 170.23 g/mol [2]
Appearance Liquid[4]
Purity Typically ≥95%[2]

The Core Principle: Activating the Hydroxyl Group for Nucleophilic Substitution

The primary utility of 2-(isopropylsulfonyl)ethanol in organic synthesis lies in its role as an alkylating agent. However, the hydroxyl group (-OH) is a poor leaving group.[5] Therefore, to facilitate nucleophilic substitution reactions, the hydroxyl group must first be "activated" by converting it into a better leaving group.[1] This is most commonly achieved by transforming the alcohol into a sulfonate ester, such as a mesylate or tosylate.[5][6] This activation step is crucial for the subsequent reaction with nucleophiles.

The general workflow for utilizing 2-(isopropylsulfonyl)ethanol as an alkylating agent is depicted below:

G cluster_0 Activation Step cluster_1 Alkylation Step Start 2-(Isopropylsulfonyl)ethanol Hydrate Activated Activated Intermediate (e.g., Mesylate) Start->Activated  Mesyl Chloride, Base Product N-Alkylated Product Activated->Product  Nucleophilic Substitution Nucleophile Nitrogen Nucleophile (e.g., Piperidine) Nucleophile->Product

Caption: General workflow for the activation and subsequent alkylation using 2-(Isopropylsulfonyl)ethanol.

Application Protocol: Synthesis of N-[2-(Isopropylsulfonyl)ethyl]piperidine

This protocol details a two-step synthesis of N-[2-(isopropylsulfonyl)ethyl]piperidine, a representative example of a nitrogen-containing heterocycle functionalized with the isopropylsulfonyl ethyl group. This transformation is a cornerstone for generating libraries of compounds for drug discovery.[7]

Step 1: Mesylation of 2-(Isopropylsulfonyl)ethanol

This initial step involves the activation of the primary alcohol by converting it into a mesylate, a good leaving group for the subsequent nucleophilic substitution.[8]

Reaction Scheme:

Materials:

  • 2-(Isopropylsulfonyl)ethanol hydrate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(isopropylsulfonyl)ethanol hydrate in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine or pyridine to the cooled solution with stirring.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 2-(isopropylsulfonyl)ethyl mesylate. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from reacting with the highly reactive methanesulfonyl chloride.

  • Cooling to 0 °C: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.

  • Base (TEA or Pyridine): Acts as a scavenger for the HCl generated during the reaction, driving the reaction to completion.[8]

  • Anhydrous Solvent: Ensures that water does not compete with the alcohol in reacting with methanesulfonyl chloride.

Step 2: N-Alkylation of Piperidine with 2-(Isopropylsulfonyl)ethyl Mesylate

With the activated intermediate in hand, the next step is the nucleophilic substitution reaction with a nitrogen-containing heterocycle, in this case, piperidine.

Reaction Scheme:

Materials:

  • 2-(Isopropylsulfonyl)ethyl mesylate (from Step 1, 1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude 2-(isopropylsulfonyl)ethyl mesylate in anhydrous acetonitrile or DMF.

  • Addition of Reagents: Add potassium carbonate and piperidine to the solution.

  • Heating: Heat the reaction mixture to reflux (for ACN) or to an elevated temperature (e.g., 80 °C for DMF) and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate to yield the crude product.

  • Purification: The crude N-[2-(isopropylsulfonyl)ethyl]piperidine can be purified by column chromatography on silica gel.

Self-Validating System:

The success of each step can be validated through standard analytical techniques. The formation of the mesylate in Step 1 can be confirmed by ¹H NMR spectroscopy by observing the appearance of a new singlet corresponding to the methyl protons of the mesyl group. The final product in Step 2 can be characterized by ¹H and ¹³C NMR, and its purity can be assessed by HPLC and mass spectrometry.

Broader Applications and Future Outlook

The protocol described above is a template that can be adapted for the N-alkylation of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[7] By varying the nucleophile, a diverse library of sulfonyl-containing compounds can be synthesized for biological screening.

Furthermore, the strategic incorporation of the isopropylsulfonyl moiety can be seen in potent and selective modulators of biological targets, such as the TRPV4 channel agonist GSK1016790A.[9][10] While the specific synthesis of this complex molecule may involve numerous steps, the fundamental transformation of activating an alcohol to introduce a sulfonyl-containing fragment is a key concept.

The continued exploration of building blocks like 2-(isopropylsulfonyl)ethanol hydrate will undoubtedly fuel the discovery of new therapeutic agents. Its straightforward activation and versatile reactivity make it a valuable tool in the arsenal of the modern synthetic chemist.

Safety Precautions

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and Triethylamine are flammable and have strong odors. Handle in a fume hood.

  • Piperidine is a flammable and corrosive liquid. Handle with appropriate PPE in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Di, L. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3565-3583. [Link]

  • Deng, J., & Hamann, L. G. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 15(13), 1237–1254. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Li, B., & Che, C. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(6), 917-920. [Link]

  • Pellissier, H. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Catalysis Science & Technology, 6(19), 7088-7094. [Link]

  • Organic Chemistry Portal. (n.d.). Tosylates And Mesylates. Retrieved February 15, 2026, from [Link]

  • Everaerts, W., et al. (2010). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. The Journal of biological chemistry, 285(18), 13625–13634. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved February 15, 2026, from [Link]

  • U.S. Patent No. US20050176752A1. (2005).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved February 15, 2026, from [Link]

  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Intravesicularly infused GSK1016790A reduces the bladder capacity of.... Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of a 12-membered cyclic siloxane possessing alkoxysilyl groups as a nanobuilding block and its use for preparation of gas permeable membranes. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of blue light emitting heterocycles via cyclization of 2-pyridine derived 4-azido-r1,2,3-triazoles. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines. Retrieved February 15, 2026, from [Link]

  • PMC. (2023, June 23). TRPV4-Rho GTPase complex structures reveal mechanisms of gating and disease. [Link]

  • NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in the synthesis of sulfonylated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Sulfonylated Alcohols Ticket ID: #TS-SULF-001 Topic: Troubleshooting Side Reactions & Byproduct Formation Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are likely here because your sulfonylation (Mesylation, Tosylation, or Triflation) failed to yield the expected quantitative conversion. Instead, you are observing alkyl chlorides, alkenes, symmetrical ethers, or a "black tar" in your reaction flask.

This guide treats your chemical synthesis as a system. When the system fails, it is usually due to a competing mechanistic pathway that was inadvertently favored by reaction conditions.

Safety Warning: Alkyl sulfonates (mesylates, tosylates, triflates) are powerful alkylating agents and potential genotoxins. Handle all crude mixtures as if they are highly toxic. Triflic anhydride reacts violently with water.

Module 1: The "Alkyl Chloride" Trap (Mesylation)

Issue: You attempted to synthesize a mesylate (R-OMs) using Methanesulfonyl Chloride (MsCl) and Triethylamine (Et


N), but NMR/GC-MS shows a significant amount of Alkyl Chloride (R-Cl).

The Mechanism of Failure: Contrary to popular belief, mesylation with amine bases often proceeds via a Sulfene intermediate (


), not just direct nucleophilic attack.
  • Base deprotonates the

    
    -proton of MsCl, generating a Sulfene.
    
  • Alcohol attacks the Sulfene to form the Mesylate.

  • The Problem: The reaction generates chloride ions (

    
    ) as a byproduct. In the presence of the generated pyridinium/ammonium salts, these chloride ions become nucleophilic enough to attack your newly formed mesylate, converting it to an alkyl chloride via an 
    
    
    
    pathway.

Troubleshooting Protocol:

VariableRecommendationWhy?
Reagent Switch to Methanesulfonic Anhydride (

)
Eliminates the generation of

ions entirely. No chloride = No alkyl chloride byproduct.
Base Use DIPEA or 2,6-Lutidine Hindered bases are less likely to form nucleophilic salts that solubilize chloride ions.
Temp < 0°C (Strict Control)Substitution (R-Cl formation) has a higher activation energy than Sulfonylation. Keep it cold to freeze out the side reaction.

Visualizing the Competition:

MesylationPathways cluster_0 Critical Control Point Alcohol Alcohol (R-OH) Sulfene Sulfene Intermediate (CH2=SO2) Alcohol->Sulfene Attack MsCl MsCl + Base MsCl->Sulfene Elimination (E1cB) Mesylate Desired Mesylate (R-OMs) Sulfene->Mesylate Fast AlkylCl Alkyl Chloride (R-Cl) Mesylate->AlkylCl Attack by Cl- (Side Reaction)

Figure 1: The competitive pathway between stable mesylate formation and subsequent conversion to alkyl chloride.[1]

Module 2: The "Black Tar" Effect (Triflation)

Issue: Upon adding Triflic Anhydride (


) to your alcohol and pyridine, the reaction mixture turned black/brown instantly, and yield is low.

The Mechanism of Failure: Pyridine is nucleophilic. It attacks


 to form N-(Trifluoromethylsulfonyl)pyridinium triflate .
  • This salt is highly electrophilic.

  • It can undergo ring-opening polymerization or react with the alcohol to form N-alkylated pyridinium salts (impurities) rather than the O-triflate.

  • The "tar" is often polymerized pyridine derivatives.

Troubleshooting Protocol:

Q: Which base should I use? A: 2,6-Di-tert-butylpyridine (DTBP) or 2,6-Lutidine.

  • Reasoning: The steric bulk at the 2,6-positions prevents the nitrogen lone pair from attacking the sulfur of the anhydride (preventing N-sulfonylation) but still allows the base to accept a small proton (acting as a proton sponge).

Standard Operating Procedure (Triflation):

  • Solvent: DCM (Anhydrous).

  • Base: 2,6-Lutidine (1.2 equiv).

  • Temp: Cool to -78°C (Essential).

  • Addition: Add

    
     dropwise.
    
  • Quench: Do not allow to warm above 0°C before quenching with dilute bicarbonate.

Module 3: Elimination & Ether Formation

Issue: NMR shows alkene protons (Elimination) or doubling of the alkyl chain (Ether R-O-R).

Diagnostic Table:

SymptomCauseSolution
Alkene Formation Base was too strong or substrate is sterically hindered (E2 Elimination).[2]1. Switch to a weaker base (Pyridine instead of Et3N).2. Use Triflate instead of Tosylate. (Triflation is so fast it can occur at -78°C, where elimination is kinetically suppressed).
Symmetrical Ether (R-O-R) The alcohol (nucleophile) attacked the product (electrophile).1. Use excess anhydride/chloride (force the alcohol to react with reagent, not product).2. Dilute the reaction (0.1 M or lower).

Module 4: Stability & Purification (The "Disappearing Product")

Issue: TLC showed a perfect spot, but after flash chromatography, the product is gone or decomposed.

The Mechanism of Failure: Silica gel is slightly acidic (


).
  • Secondary and tertiary sulfonates, as well as allylic/benzylic sulfonates, are acid-sensitive.

  • The silica catalyzes the solvolysis or elimination of the sulfonate group during the column run.

The "Buffered Silica" Protocol: You must neutralize the silica gel before loading your compound.

  • Prepare Slurry: Mix silica gel with your eluent (e.g., Hexanes/EtOAc).

  • Add Buffer: Add 1% to 3% Triethylamine (Et

    
    N)  to the slurry.
    
  • Pack Column: Pour the slurry.

  • Flush: Run 2 column volumes of eluent without Et

    
    N to remove excess base (optional, but recommended for very sensitive separations).
    
  • Run: Load sample. The silica surface is now neutralized.[3]

Decision Tree: Selecting the Right Conditions

Use this logic flow to determine your starting point.

SulfonylationLogic Start Start: Alcohol Substrate Type Substrate Type? Start->Type Primary Primary Alcohol Type->Primary SecTert Secondary/Tertiary or Allylic Type->SecTert LeavingGroup Desired Leaving Group? Primary->LeavingGroup SecTert->LeavingGroup Mesylate Mesylate (Ms) LeavingGroup->Mesylate Standard Triflate Triflate (Tf) LeavingGroup->Triflate High Reactivity Sol_Std Protocol A: MsCl + Et3N + DCM (0°C) Mesylate->Sol_Std Primary Sol_Anhydride Protocol B: Ms2O + Pyridine (Avoids Cl-) Mesylate->Sol_Anhydride Sec/Tert (Prevents Cl/Elim) Sol_Tf Protocol C: Tf2O + 2,6-Lutidine (-78°C) Triflate->Sol_Tf All Types (Prevents Tar)

Figure 2: Logic flow for reagent and protocol selection based on substrate sensitivity.

References

  • King, J. F., & du Manoir, J. R. (1975). Quaternary methylsulfonylammonium salts.[4] New reagents for mesylation. Mechanism of hydrogen multiexchange in sulfene reactions. Journal of the American Chemical Society.[4][5] Link

  • Charette, A. B. (2010). Trifluoromethanesulfonic Anhydride.[6] Encyclopedia of Reagents for Organic Synthesis. Link

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions.[7]Link

  • BenchChem. (n.d.). Technical Support: Purification of Acid Sensitive Compounds on Silica.Link

  • Master Organic Chemistry. (2015). Tosylates and Mesylates.[1][8][9][10]Link

Sources

How to remove unreacted starting materials from 2-(Isopropylsulfonyl)ethanol hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-(Isopropylsulfonyl)ethanol hydrate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in removing unreacted starting materials and other impurities from your final product.

Introduction: Understanding the Chemistry of Purification

The synthesis of 2-(Isopropylsulfonyl)ethanol typically proceeds via the oxidation of its thioether precursor, 2-(isopropylthio)ethanol. This reaction, while generally efficient, can often result in a crude product containing unreacted starting material, the intermediate sulfoxide, and residual oxidizing agents or their byproducts. Given that 2-(Isopropylsulfonyl)ethanol is a polar and water-soluble compound, its purification requires strategies that effectively separate molecules with similar polarities. This guide will walk you through logical, step-by-step approaches to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely impurities in my crude 2-(Isopropylsulfonyl)ethanol hydrate, and how do they affect my downstream applications?

The primary impurities you are likely to encounter originate from the synthetic route:

  • Unreacted 2-(Isopropylthio)ethanol: This is the most common starting material impurity. Its presence can interfere with subsequent reactions where the sulfone moiety is critical for activity or structure.

  • 2-(Isopropylsulfinyl)ethanol (the sulfoxide): This is an intermediate in the oxidation process. While structurally similar to the desired sulfone, its electronic and steric properties are different, which can impact biological activity and reaction outcomes.

  • Residual Oxidizing Agents and Byproducts: Depending on the oxidant used (e.g., hydrogen peroxide, m-CPBA), you may have residual acids or other byproducts that can affect the pH of your sample and catalyze degradation.

The presence of these impurities can lead to inaccurate biological assay results, side reactions in subsequent synthetic steps, and difficulties in characterization.

Table 1: Physicochemical Properties of Target Compound and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
2-(Isopropylthio)ethanolC5H12OS120.21~170-175Less Polar
2-(Isopropylsulfinyl)ethanolC5H12O2S136.21Higher than thioetherIntermediate Polarity
2-(Isopropylsulfonyl)ethanolC5H12O3S152.21Higher than sulfoxideMost Polar
Diagram 1: Synthetic Pathway and Common Impurities

G cluster_impurities Potential Impurities in Crude Product A 2-(Isopropylthio)ethanol (Starting Material) B Oxidation A->B A_imp Unreacted Starting Material A->A_imp C 2-(Isopropylsulfinyl)ethanol (Intermediate/Impurity) B->C D Further Oxidation C->D C_imp Intermediate Sulfoxide C->C_imp E 2-(Isopropylsulfonyl)ethanol (Final Product) D->E

Caption: Synthetic route to 2-(Isopropylsulfonyl)ethanol and key impurities.

FAQ 2: My crude product is an oil and won't crystallize. How can I purify it?

"Oiling out" is a common issue with polar compounds that have relatively low melting points or are hygroscopic. Here’s a systematic approach to address this:

Troubleshooting Protocol: Oiling Out During Crystallization

  • Initial Assessment:

    • Confirm that the majority of the solvent has been removed from your crude product. Residual solvent can significantly depress the melting point.

    • Analyze a small aliquot of the oil by TLC or HPLC to get a semi-quantitative idea of the impurity levels. High impurity content can prevent crystallization.

  • Purification Strategy 1: Liquid-Liquid Extraction (for removing less polar impurities)

    • Rationale: This technique separates compounds based on their differential solubility in two immiscible liquids. The less polar 2-(isopropylthio)ethanol will have a higher affinity for a non-polar organic solvent compared to the highly polar 2-(isopropylsulfonyl)ethanol.

    • Protocol:

      • Dissolve your crude oil in a minimal amount of water.

      • Transfer the aqueous solution to a separatory funnel.

      • Add an equal volume of a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

      • Shake the funnel vigorously, venting frequently.

      • Allow the layers to separate. The aqueous layer (bottom, if using a denser solvent like dichloromethane) will contain your product, while the organic layer will contain the less polar impurities.

      • Drain the aqueous layer and repeat the extraction of the aqueous layer with fresh organic solvent two more times.

      • Combine the organic layers and wash them with a small amount of brine to recover any dissolved product.

      • Combine all aqueous layers and carefully remove the water under reduced pressure to yield the partially purified product.

  • Purification Strategy 2: Mixed-Solvent Recrystallization

    • Rationale: If a single solvent doesn't provide the desired solubility profile for recrystallization, a two-solvent system can be effective. One solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.[1][2]

    • Protocol:

      • Dissolve your partially purified oil in a minimal amount of a "good" solvent (e.g., ethanol, methanol, or isopropanol) at an elevated temperature.[3][4]

      • While the solution is still warm, slowly add a "poor" solvent (e.g., diethyl ether, hexane, or toluene) dropwise until you observe persistent cloudiness.[5][6]

      • Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Diagram 2: Troubleshooting Oiling Out

G start Crude Product is an Oil check_impurities High Impurity Content? start->check_impurities extraction Liquid-Liquid Extraction (to remove non-polar impurities) check_impurities->extraction Yes recrystallize Attempt Recrystallization check_impurities->recrystallize No extraction->recrystallize success Pure Crystalline Product recrystallize->success fail Still Oily/Impure recrystallize->fail Fails mixed_solvent Mixed-Solvent Recrystallization chromatography Consider Chromatography mixed_solvent->chromatography Fails mixed_solvent->success fail->mixed_solvent G start Recrystallization Fails product_polarity Assess Product Polarity start->product_polarity high_polarity Highly Polar product_polarity->high_polarity moderate_polarity Moderately Polar product_polarity->moderate_polarity hilic HILIC (Recommended) high_polarity->hilic rp_polar Reversed-Phase (Polar-Embedded Column) high_polarity->rp_polar moderate_polarity->rp_polar np Normal-Phase (Less Common) moderate_polarity->np

Sources

Optimizing reaction conditions for the synthesis of 2-(Isopropylsulfonyl)ethanol hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting CAS: 98288-49-4 (Hydrate) | Precursor: 2-(Isopropylthio)ethanol (CAS 40811-49-2)

Core Directive & Scope

This guide addresses the synthesis of 2-(isopropylsulfonyl)ethanol hydrate via the catalytic oxidation of 2-(isopropylthio)ethanol. Unlike simple alkylations, this transformation requires rigorous control over thermodynamics and stoichiometry to prevent two common failure modes: incomplete oxidation (stopping at the sulfoxide) or elimination (dehydration to isopropyl vinyl sulfone).

As a Senior Application Scientist, I have structured this as a dynamic troubleshooting hub rather than a static recipe. The focus is on the Sodium Tungstate (


) catalyzed hydrogen peroxide oxidation , which is the industry standard for high-selectivity sulfone synthesis.

Critical Process Parameters (The "Engine Room")

The synthesis relies on a biphasic or homogeneous oxidation where the catalyst shuttles oxygen from the peroxide to the sulfur center.

Optimized Stoichiometry & Conditions
ParameterRecommended RangeScientific Rationale
Precursor 1.0 Equiv2-(Isopropylthio)ethanol. Purity >98% recommended to prevent odor issues.
Oxidant (

)
2.2 – 2.5 EquivStoichiometrically, 2.0 eq is required (1 eq for sulfoxide, 1 eq for sulfone). The 0.2-0.5 excess drives kinetics to completion.
Catalyst (

)
1 – 2 mol%Tungstate forms peroxotungstate species in situ, which are far more electrophilic than

alone, accelerating the

step.
Acid Additive pH ~3-4Acid (usually dilute

or Acetic Acid) activates the tungstate catalyst.
Temperature 50°C – 65°CCritical: <40°C stalls at sulfoxide. >75°C risks dehydration to vinyl sulfone or thermal runaway.
Solvent Water or Water/AcetoneThe hydrate form requires water. Avoiding organic solvents simplifies isolation of the hydrate.

Visualizing the Process Logic

The following diagram illustrates the reaction workflow and the critical decision nodes where side-reactions occur.

ReactionLogic Start Start: 2-(Isopropylthio)ethanol Cat Add Na2WO4 (Cat) + Acid Start->Cat Ox1 Oxidation 1: Sulfoxide (Fast, Exothermic) Cat->Ox1 Add H2O2 (<40°C) Ox2 Oxidation 2: Sulfone (Rate Limiting, T > 50°C) Ox1->Ox2 Heat to 60°C Side2 Impurity: Sulfoxide (Incomplete Ox) Ox1->Side2 Temp too low Workup Crystallization (Requires H2O) Ox2->Workup Cool to 0-5°C Side1 Impurity: Vinyl Sulfone (Avoid High T / Strong Base) Ox2->Side1 pH > 7 or T > 80°C Product Product: 2-(Isopropylsulfonyl)ethanol Hydrate Workup->Product

Figure 1: Reaction Pathway & Failure Modes. Note the two-stage oxidation; the second step (


) is the rate-determining step requiring thermal activation.

Troubleshooting Guides & FAQs

Module A: Reaction Monitoring & Yield Issues

Q: I have added 2.0 equivalents of


, but the reaction has stalled with ~30% sulfoxide remaining. Why? 
  • Root Cause: The oxidation of sulfoxide to sulfone is significantly slower than sulfide to sulfoxide. As water accumulates (from the aqueous peroxide and the reaction byproduct), the concentration of active oxidant decreases.

  • Solution:

    • Increase Excess: Use 2.3–2.5 equivalents of

      
       total.
      
    • Thermal Activation: Ensure the reaction temperature is maintained at 60°C for at least 2–4 hours after the final peroxide addition.

    • Catalyst Check: Ensure pH is acidic (pH 3–4). At neutral/basic pH, tungstate catalysis is inhibited.

Q: A violent exotherm occurred during the first hour. How do I control this?

  • Root Cause: The first oxidation step (

    
    ) is highly exothermic.
    
  • Protocol:

    • Dosing: Add

      
       dropwise over 1–2 hours.
      
    • Cooling: Maintain the reactor at 20–30°C during addition. Only after addition is complete should you ramp the temperature to 60°C for the second oxidation step.

Module B: Isolation of the Hydrate (The "Goo" Problem)

Q: My product isolated as a viscous oil that refuses to solidify. How do I get the crystalline hydrate?

  • Root Cause: You likely dehydrated the product or used an anhydrous workup. The "hydrate" requires a specific crystal lattice structure incorporating water molecules.

  • Solution:

    • Do Not Dry Aggressively: Avoid high-vacuum drying at elevated temperatures, which removes the lattice water.

    • Recrystallization: Dissolve the oil in a minimum amount of warm acetone or ethyl acetate, then slowly add water (anti-solvent) until turbid. Cool to 0°C with slow stirring.

    • Seeding: If available, seed with a known crystal of the hydrate.

Q: The NMR shows a mixture of product and a vinylic species (


 ppm). 
  • Root Cause: Dehydration has occurred, forming Isopropyl Vinyl Sulfone.

  • Mechanism: Sulfonyl groups are electron-withdrawing, making the

    
    -hydrogens acidic. Basic conditions or excessive heat promote E1cB elimination.
    
  • Fix:

    • Ensure the reaction pH stays slightly acidic (pH 3–5).

    • Keep workup temperatures below 50°C.

    • Avoid strong bases during neutralization (use

      
      , not 
      
      
      
      ).

Detailed Experimental Protocol (Bench Scale)

Objective: Synthesis of 50g of 2-(Isopropylsulfonyl)ethanol hydrate.

  • Setup: 500 mL 3-neck flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Charge: Add 2-(Isopropylthio)ethanol (50.0 g, 0.416 mol), Sodium Tungstate dihydrate (1.4 g, ~1 mol%), and Acetic Acid (2.5 mL).

  • Oxidation Phase 1 (Sulfide

    
     Sulfoxide): 
    
    • Heat mixture to 30°C.

    • Add 30% Hydrogen Peroxide (48 mL, ~1.1 eq) dropwise over 45 mins.

    • Note: Maintain Temp < 45°C using an ice bath if necessary. The exotherm is significant here.

  • Oxidation Phase 2 (Sulfoxide

    
     Sulfone): 
    
    • Add the remaining 30% Hydrogen Peroxide (55 mL, ~1.3 eq).

    • Heat the mixture to 60°C and hold for 4–6 hours.

    • QC Check: TLC or GC should show disappearance of the intermediate sulfoxide.

  • Quench:

    • Cool to room temperature.

    • Test for peroxides.[1][2] If positive, add saturated Sodium Bisulfite solution dropwise until the starch-iodide test is negative.

  • Isolation (Hydrate Formation):

    • Concentrate the reaction mixture under reduced pressure (approx 20 mbar, 40°C) to remove bulk water/acetic acid.

    • Crystallization: The residue is often a thick oil. Add Ethyl Acetate (50 mL) to dissolve, then slowly add Hexane or cold Water to induce crystallization.

    • Critical: Chill to 0-4°C overnight. Filter the white solid.

    • Drying: Air dry or vacuum dry at ambient temperature (do not heat) to preserve the hydrate structure.

Analytical Validation

TechniqueDiagnostic SignalInterpretation
1H NMR

2.8 – 3.2 ppm (Multiplet)
The methine proton of the isopropyl group shifts significantly downfield (~3.1 ppm) in the sulfone compared to the sulfide (~2.9 ppm).
1H NMR

3.9 – 4.1 ppm (Triplet)
Methylene protons adjacent to the hydroxyl group.
IR Spectroscopy 1100 – 1300

Strong symmetric and asymmetric

stretches characteristic of sulfones.
Melting Point TBD (Low melting)Sharp melting point confirms purity; broad range indicates mixed hydration states.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Type Identify Issue Type Issue->Type Yield Low Yield / Impure Type->Yield State Product is Oil/Goo Type->State Safety Runaway Exotherm Type->Safety CheckT Check Reaction Temp Yield->CheckT CheckW Check Drying Method State->CheckW Control Dosing Rate\nUse Ice Bath during Phase 1 Control Dosing Rate Use Ice Bath during Phase 1 Safety->Control Dosing Rate\nUse Ice Bath during Phase 1 Sol1 If <50°C: Increase T to 60°C (Drive Sulfone formation) CheckT->Sol1 Sol2 Re-introduce water Crystallize at 0°C CheckW->Sol2

Figure 2: Rapid Diagnostic Logic for Common Synthesis Failures.

References

  • Sato, K., et al. "A Clean Procedure for the Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476. Link

  • Noyori, R., et al. "Green Oxidation with Aqueous Hydrogen Peroxide." Chemical Communications, 2003, pp. 1977-1986. Link

  • Sigma-Aldrich. "2-(Isopropylsulfonyl)ethanol hydrate Product Page." Sigma-Aldrich Catalog. Link

  • Trost, B. M., & Curran, D. P. "Chemoselectivity in the Oxidation of Sulfides to Sulfones." Tetrahedron Letters, vol. 22, no. 14, 1981, pp. 1287-1290. Link

  • Combi-Blocks. "Safety Data Sheet: 2-(Isopropylsulfonyl)ethanol hydrate." Link

Sources

Stability issues of 2-(Isopropylsulfonyl)ethanol hydrate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Isopropylsulfonyl)ethanol hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter when working with this compound in solution. My insights are drawn from extensive experience with related small molecules and a thorough review of the available scientific literature on sulfonyl compounds and hydrates.

Introduction: Understanding the Stability Challenges

2-(Isopropylsulfonyl)ethanol hydrate is a molecule that combines a sulfone group with a β-hydroxyethyl moiety and exists as a crystalline hydrate. This combination of functional groups presents a unique set of stability considerations. The sulfone group is generally considered stable, but the presence of the adjacent hydroxyl group and the hydrate form can introduce pathways for degradation and physical instability, especially in solution. This guide will walk you through the potential issues and provide you with the knowledge to mitigate them effectively in your experiments.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you might encounter.

Question 1: I'm observing a loss of potency of my 2-(Isopropylsulfonyl)ethanol hydrate stock solution over time. What are the likely chemical degradation pathways?

Answer:

While specific degradation pathways for 2-(Isopropylsulfonyl)ethanol hydrate are not extensively documented, we can infer potential mechanisms based on the chemical nature of β-hydroxy sulfones. The primary routes of chemical degradation in solution are likely to be oxidation and elimination reactions, influenced by factors such as pH, temperature, and the presence of oxidizing agents.

  • Oxidation: The hydroxyl group is susceptible to oxidation, which could lead to the formation of a β-keto sulfone or other oxidative degradation products. This can be catalyzed by trace metals or exposure to atmospheric oxygen over extended periods.

  • Elimination Reaction (Dehydration): Under certain conditions (e.g., acidic or basic catalysis, heat), the β-hydroxy sulfone could undergo an elimination reaction to form an α,β-unsaturated sulfone (vinyl sulfone). This is a common reaction for β-substituted sulfones.

  • C-S Bond Cleavage: Although sulfones are generally robust, extreme conditions could potentially lead to the cleavage of the carbon-sulfur bond. Upon reduction, sulfur-carbon bonds can be weakened, potentially leading to dissociation.[1]

It is crucial to perform forced degradation studies to identify the specific degradation products in your system. A typical study would involve exposing a solution of the compound to acidic, basic, oxidative, thermal, and photolytic stress.[2]

Hypothetical Degradation Pathway Diagram

G main 2-(Isopropylsulfonyl)ethanol Hydrate dehydrated 2-(Isopropylsulfonyl)ethanol (Anhydrous) main->dehydrated Dehydration (Heat, Low Humidity) oxidized 2-(Isopropylsulfonyl)acetaldehyde / 2-Keto-1-(isopropylsulfonyl)ethane dehydrated->oxidized Oxidation (Oxidizing agents, light) eliminated Isopropyl vinyl sulfone dehydrated->eliminated Elimination (Acid/Base, Heat)

Caption: Hypothetical degradation pathways for 2-(Isopropylsulfonyl)ethanol.

Question 2: My analytical results are inconsistent. Could the hydrate form be causing issues?

Answer:

Yes, the hydrate form can be a significant source of analytical variability if not handled correctly. Hydrates are crystalline solids that contain water molecules within their lattice structure.[3] The stability of this hydrate can be influenced by temperature, humidity, and the solvent system.

The primary issue is the potential for dehydration (loss of water) or further hydration . If your solid material loses water before you weigh it, you will be using more of the active anhydrous compound than intended, leading to erroneously high concentration calculations. Conversely, if an anhydrous portion absorbs atmospheric moisture, the opposite will be true.

In solution, the "hydrate" nomenclature becomes less relevant as the water molecules from the crystal lattice are released into the bulk solvent. However, the solubility and dissolution rate can differ between the hydrate and any anhydrous forms that may have formed. It is good practice to ensure your material is fully dissolved and equilibrated in your chosen solvent before use. To confirm the hydration state of your solid material, techniques like Thermogravimetric Analysis (TGA) or Dynamic Vapor Sorption (DVS) can be employed.[3]

Question 3: How can I prepare and store my solutions of 2-(Isopropylsulfonyl)ethanol hydrate to maximize stability?

Answer:

Proper preparation and storage are critical for maintaining the integrity of your solutions. Based on the general stability of related compounds, here are my recommendations:

Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store stock solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below.Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways.[4]
pH of Solvent Use a buffered solution in the neutral to slightly acidic range (pH 5-7).Sulfonamides, a related class of compounds, are generally more stable in neutral to alkaline conditions, but susceptible to acid-catalyzed hydrolysis.[2] For β-hydroxy sulfones, extreme pH in either direction could catalyze elimination reactions. A neutral pH is a good starting point.
Solvent Choice Use aprotic solvents if compatible with your experimental system. If aqueous solutions are required, use purified, de-gassed water (e.g., HPLC-grade).Aprotic solvents will prevent hydrolysis. De-gassing aqueous solvents minimizes dissolved oxygen, reducing the risk of oxidation.
Light Exposure Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Photodegradation is a common pathway for many organic molecules.[2][4]
Container Use inert glass or polypropylene containers.Prevents leaching of contaminants from the container and potential adsorption of the compound onto the container surface.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the stability of 2-(Isopropylsulfonyl)ethanol hydrate in solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[2][5] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The detector is usually a UV detector set at a wavelength where the molecule has maximum absorbance. The key is to develop a method that can separate the parent 2-(Isopropylsulfonyl)ethanol from any potential degradation products.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous Phase: 0.1% Formic Acid or Phosphoric Acid in Water (for acidic conditions), or a 10 mM Phosphate Buffer at pH 7 (for neutral conditions).

    • Organic Phase: Acetonitrile or Methanol.

  • Gradient Development: Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention time of the parent compound and to elute any potential impurities or degradants.

  • Forced Degradation: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) for several hours.[2]

  • Method Optimization: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation peaks. Adjust the gradient, mobile phase composition, and flow rate as needed.

  • Validation: Once the method is optimized, validate it for specificity, linearity, accuracy, and precision according to standard guidelines.

Q2: I need to perform experiments in a purely aqueous solution. What precautions should I take?

When working in purely aqueous solutions, the risk of hydrolysis and dehydration/hydration events is heightened.

  • Use Freshly Prepared Solutions: Prepare your aqueous solutions immediately before use.

  • Control the pH: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.

  • De-gas the Water: To minimize oxidative degradation, use water that has been de-gassed by sonication, sparging with an inert gas like nitrogen, or membrane filtration.

  • Monitor Temperature: Maintain a constant and controlled temperature, as this can affect both degradation rates and the hydration state of the molecule in solution.

Q3: Are there any known incompatibilities of 2-(Isopropylsulfonyl)ethanol hydrate with common laboratory reagents?

While specific incompatibility data for this molecule is scarce, based on its structure, you should be cautious with:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, hydrogen peroxide) can oxidize the hydroxyl group.

  • Strong Acids and Bases: Can catalyze elimination (dehydration) reactions.

  • Reactive Electrophiles: The hydroxyl group can act as a nucleophile and react with electrophilic reagents.

It is always advisable to perform small-scale compatibility tests before mixing 2-(Isopropylsulfonyl)ethanol hydrate with other reagents for the first time.

Workflow for Assessing Compound Stability in Solution

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution in Desired Solvent/Buffer acid Acidic (e.g., 0.1M HCl) prep->acid Aliquot and Expose base Basic (e.g., 0.1M NaOH) prep->base Aliquot and Expose oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Aliquot and Expose thermal Thermal (e.g., 60°C) prep->thermal Aliquot and Expose photo Photolytic (UV/Vis light) prep->photo Aliquot and Expose hplc Analyze by Stability-Indicating HPLC-UV Method acid->hplc Time Points (e.g., 0, 2, 4, 8, 24h) base->hplc Time Points (e.g., 0, 2, 4, 8, 24h) oxidative->hplc Time Points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Time Points (e.g., 0, 2, 4, 8, 24h) photo->hplc Time Points (e.g., 0, 2, 4, 8, 24h) lcms Identify Degradants by LC-MS hplc->lcms For Samples with Significant Degradation eval Quantify % Degradation and Identify Degradation Products hplc->eval lcms->eval

Caption: A typical workflow for conducting forced degradation studies.

References

  • J Pharm Sci. 1979 Jul;68(7):922-4.
  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for...
  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products.
  • PMC. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.

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Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Unveiling the Potential of 2-(Isopropylsulfonyl)ethanol Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic installation of a sulfonyl group is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents. The resulting sulfonamides and sulfonate esters are key pharmacophores and versatile synthetic intermediates. The choice of sulfonylating agent is therefore a critical decision, directly influencing reaction efficiency, substrate scope, and the properties of the final product.

This guide provides a comprehensive comparison of a novel, conceptually derived sulfonylating agent, 2-(isopropylsulfonyl)ethanesulfonyl chloride (ISEC), with established reagents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride). We will explore the underlying principles governing their reactivity and provide a framework for selecting the optimal reagent for your synthetic challenges.

The Foundation: Understanding Sulfonylation

Sulfonylation is the process of attaching a sulfonyl group (R-SO₂-) to a molecule. In the context of this guide, we focus on the sulfonylation of alcohols to form sulfonate esters. This transformation is pivotal as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions. The general mechanism for the sulfonylation of an alcohol with a sulfonyl chloride is a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Caption: General mechanism of alcohol sulfonylation.

Introducing 2-(Isopropylsulfonyl)ethanol Hydrate and its Derived Sulfonylating Agent

2-(Isopropylsulfonyl)ethanol hydrate is an alcohol containing an isopropylsulfonyl moiety.[4] In its own right, it is not a sulfonylating agent. However, its structure presents an intriguing opportunity for the synthesis of a novel sulfonylating agent. Through a standard transformation, the hydroxyl group of 2-(isopropylsulfonyl)ethanol can be converted into a sulfonyl chloride, yielding 2-(isopropylsulfonyl)ethanesulfonyl chloride (ISEC). This transformation can be achieved by reacting the corresponding thiol with chlorine.[5]

ISEC Synthesis cluster_1 Proposed Synthesis of ISEC StartingMaterial 2-(Isopropylsulfonyl)ethanol Intermediate1 2-(Isopropylsulfonyl)ethanethiol StartingMaterial->Intermediate1 Thiolation (e.g., Mitsunobu or tosylation/thiolation) Product 2-(Isopropylsulfonyl)ethanesulfonyl chloride(ISEC) Intermediate1->Product Oxidative Chlorination (e.g., Cl2/H2O)

Caption: Plausible synthetic route to ISEC.

The resulting ISEC molecule possesses a unique combination of features: an aliphatic sulfonyl chloride for reactivity and a pendant isopropylsulfonyl group that can influence the physical and chemical properties of the resulting sulfonate esters.

Comparative Analysis of Sulfonylating Agents

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric effects.[6][7]

Sulfonylating AgentStructureKey Features
2-(Isopropylsulfonyl)ethanesulfonyl chloride (ISEC) (CH₃)₂CHSO₂CH₂CH₂SO₂ClAliphatic, contains a strong electron-withdrawing group.
p-Toluenesulfonyl chloride (TsCl) CH₃C₆H₄SO₂ClAromatic, contains an electron-donating methyl group.
Methanesulfonyl chloride (MsCl) CH₃SO₂ClAliphatic, sterically unhindered.
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl-Cl) CF₃CH₂SO₂ClAliphatic, contains a very strong electron-withdrawing group.
Electronic Effects and Reactivity

The electron density at the sulfonyl sulfur is a primary determinant of reactivity. Electron-withdrawing groups increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack and thus more reactive.

  • Tresyl Chloride: The trifluoromethyl group is strongly electron-withdrawing, making tresyl chloride a highly reactive sulfonylating agent.[8]

  • ISEC (Hypothesized): The isopropylsulfonyl group is also strongly electron-withdrawing. Therefore, ISEC is predicted to be a highly reactive aliphatic sulfonylating agent, likely more reactive than MsCl and potentially comparable to tresyl chloride.

  • Mesyl Chloride: The methyl group is weakly electron-donating, making MsCl a moderately reactive agent.[2]

  • Tosyl Chloride: The p-tolyl group is electron-donating via hyperconjugation, which reduces the electrophilicity of the sulfur atom, making TsCl generally the least reactive among this group.[7]

Predicted Reactivity Order: Tresyl-Cl > ISEC > MsCl > TsCl

Steric Hindrance

Steric bulk around the sulfonyl group can impede the approach of the nucleophile (the alcohol), slowing down the reaction.[6]

  • Mesyl Chloride: With a small methyl group, MsCl is sterically unhindered, contributing to its broad utility.[9]

  • Tosyl Chloride: The tolyl group presents more significant steric bulk compared to the methyl group of MsCl.[9]

  • Tresyl Chloride: The trifluoroethyl group is larger than a methyl group, introducing some steric hindrance.

  • ISEC: The 2-(isopropylsulfonyl)ethyl group is the largest and most flexible of the aliphatic examples. While the reaction center is at the end of a two-carbon chain, the overall size of the group might influence its reactivity with sterically hindered alcohols.

Experimental Protocols

The following are generalized protocols for the sulfonylation of a primary alcohol. Reaction times and conditions should be optimized for specific substrates. All reactions should be carried out in a well-ventilated fume hood under anhydrous conditions.

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol is a standard method for the conversion of a primary alcohol to a tosylate using p-toluenesulfonyl chloride.[3][10]

Materials:

  • Primary alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq.) or Pyridine

  • 0.1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or pyridine) dropwise to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Mesylation of a Primary Alcohol

This protocol describes the synthesis of a mesylate from a primary alcohol using methanesulfonyl chloride.[11][12][13]

Materials:

  • Primary alcohol (1.0 eq.)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine dropwise.

  • Add methanesulfonyl chloride dropwise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired mesylate.

Protocol 3: Hypothetical Procedure for Sulfonylation using ISEC

This is a proposed protocol for the use of 2-(isopropylsulfonyl)ethanesulfonyl chloride (ISEC) based on its predicted high reactivity.

Materials:

  • Primary alcohol (1.0 eq.)

  • 2-(Isopropylsulfonyl)ethanesulfonyl chloride (ISEC) (1.1 eq.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Saturated NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM.

  • Cool the mixture to -20 °C.

  • Add triethylamine dropwise.

  • Slowly add a solution of ISEC in anhydrous DCM dropwise, maintaining the temperature below -15 °C.

  • Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

  • Warm the mixture to room temperature and transfer to a separatory funnel.

  • Wash the organic layer with saturated NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting sulfonate ester can be purified by chromatography.

Reactivity Comparison Workflow cluster_2 Comparative Reactivity Assessment Start Select Primary Alcohol Substrate Setup Prepare Parallel Reactions Start->Setup Add_TsCl Add TsCl Setup->Add_TsCl Add_MsCl Add MsCl Setup->Add_MsCl Add_ISEC Add ISEC Setup->Add_ISEC Monitor Monitor Reactions by TLC/LC-MS at Timed Intervals Add_TsCl->Monitor Add_MsCl->Monitor Add_ISEC->Monitor Analysis Determine Reaction Rates and Yields Monitor->Analysis Conclusion Establish Reactivity Order and Optimal Conditions Analysis->Conclusion

Caption: Workflow for comparing sulfonylating agent reactivity.

Conclusion

While 2-(isopropylsulfonyl)ethanol hydrate itself is not a sulfonylating agent, its potential derivative, 2-(isopropylsulfonyl)ethanesulfonyl chloride (ISEC), presents a promising, albeit hypothetical, addition to the synthetic chemist's toolbox. Based on fundamental principles, ISEC is predicted to be a highly reactive sulfonylating agent due to the strong electron-withdrawing nature of the isopropylsulfonyl group. Its reactivity is anticipated to surpass that of MsCl and TsCl, placing it in a similar category to tresyl chloride.

The presence of the isopropylsulfonyl moiety in the resulting sulfonate esters could also impart unique solubility and crystallinity properties, which may be advantageous in downstream processing and purification. Further experimental investigation is warranted to synthesize ISEC and validate its reactivity profile, potentially unlocking new avenues for the synthesis of complex molecules in pharmaceutical and materials science.

References

  • Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Zhong, Y., et al. (2018). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 83(15), 8315-8323.
  • Ding, R., et al. (2011).
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Choudary, B. M., et al. (2004). ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Chemistry Letters, 33(11), 1428-1429.
  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361.
  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? Retrieved from [Link]

  • Google Patents. (n.d.). CN103641710A - Synthesis method for trimesoyl chloride.
  • Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Sulfonation of Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • ACS Publications. (1992, February 1). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). EAS-Sulfonation. Retrieved from [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates (video). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Ethylsulfonyl)ethanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Tresyl chloride activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for activation of alcohols by tresyl chloride followed by replacement with primary amines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 2-(Ethylsulfonyl)ethanol. Retrieved from [Link]

  • YouTube. (2020, March 3). Trityl chloride: preparation by Friedel-Crafts alkylation & selective protection of primary alcohol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(Ethylsulfonyl)ethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • PubMed. (2022, May 30). Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]

  • ScienceOpen. (2022, March 2). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Retrieved from [Link]

  • UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Retrieved from [Link]

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A Researcher's Guide to Sulfonate Leaving Groups: A Comparative Analysis of Mesylates, Tosylates, and the Role of Sulfonyl-Functionalized Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the mastery of nucleophilic substitution reactions is fundamental to molecular construction. The success of these reactions hinges on the efficacy of the leaving group. This guide provides an in-depth comparison of two industry-standard leaving groups, mesylates and tosylates, which are derived from alcohols. We will also clarify the role and potential applications of sulfonyl-functionalized alcohols, such as 2-(Isopropylsulfonyl)ethanol hydrate, a compound class that is often misunderstood in this context.

The Fundamental Challenge: Why Alcohols Are Poor Substrates for Direct Substitution

In the landscape of organic synthesis, alcohols are abundant, cost-effective, and versatile starting materials. However, their direct participation in nucleophilic substitution reactions is problematic. The hydroxyl (-OH) group is a notoriously poor leaving group because its conjugate base, the hydroxide ion (HO⁻), is a strong base.[1][2][3][4] For a substitution reaction to be thermodynamically favorable, the leaving group must be more stable (i.e., a weaker base) than the incoming nucleophile.[5][6][7]

A direct Sₙ2 attack by a nucleophile on an alcohol is therefore an uphill energetic battle that does not proceed under standard conditions.

Caption: Unfavorable reaction pathway for direct Sₙ2 substitution on an alcohol.

The Solution: In Situ Activation via Sulfonate Esters

To overcome the inherent stability of the C-O bond, the hydroxyl group must be converted into a more competent leaving group. The most robust and widely adopted strategy is its transformation into a sulfonate ester.[2][8][9] By reacting an alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine, an alkyl sulfonate is formed.[10][11]

The exceptional leaving group ability of the resulting sulfonate anion stems from the extensive resonance delocalization of the negative charge across the three oxygen atoms, which renders it a very weak and stable base.[3][12][13][14]

Caption: Resonance stabilization of a sulfonate anion (R-SO₃⁻).

Head-to-Head Comparison: Mesylate vs. Tosylate

Mesylates (-OMs) and tosylates (-OTs) are the two most common sulfonate esters employed in synthesis. While both are excellent leaving groups, their selection can be guided by subtle differences in reactivity, physical properties, and cost.

FeatureMesylate (OMs)Tosylate (OTs)Scientific Rationale & Field Insights
Structure CH₃SO₃⁻CH₃C₆H₄SO₃⁻The tosyl group contains an aromatic ring, making it bulkier and providing a chromophore for UV visualization on TLC plates. The mesyl group is sterically smaller.[3]
Precursor Methanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)Both are commercially available and relatively inexpensive reagents.
pKa of Conjugate Acid ~ -1.9 (Methanesulfonic acid)[15]~ -2.8 (p-Toluenesulfonic acid)[12][15]A lower pKa indicates a more stable conjugate base. Tosic acid is a stronger acid, meaning the tosylate anion is an even weaker base and, theoretically, a slightly better leaving group.[16][17]
Relative Sₙ2 Rate ~1.00 (Reference)[15]~0.70[15]Counterintuitively, mesylates often react slightly faster in Sₙ2 reactions. This is primarily attributed to the smaller steric footprint of the mesyl group, allowing for less hindered attack by the nucleophile. The electronic effect from the pKa difference is often outweighed by sterics.
Physical Properties Mesylated compounds are often oils or low-melting solids.Tosylated compounds are frequently crystalline solids.The rigidity and flat structure of the aromatic ring in tosylates promote better crystal lattice packing. This is a significant practical advantage, as crystalline intermediates are easier to purify by recrystallization and handle than oils.[3]
Protecting Group Use YesYesBoth groups can also serve as protecting groups for alcohols due to their stability under many reaction conditions.[8][18]

Expert Recommendation:

  • For maximizing reaction speed, especially with sterically hindered substrates: Choose mesylate .

  • For ease of purification, handling, and characterization: Choose tosylate , as the resulting crystalline solid is often a major experimental advantage.

Deconstructing 2-(Isopropylsulfonyl)ethanol Hydrate: A Substrate, Not a Leaving Group

A common point of confusion is the role of molecules containing both a sulfonyl group and a hydroxyl group, such as 2-(Isopropylsulfonyl)ethanol hydrate. Based on its chemical structure, this compound is an alcohol . The isopropylsulfonyl moiety is a substituent on the ethanol backbone; the reactive functional group for the transformations discussed here is the terminal hydroxyl (-OH) group.

Therefore, 2-(Isopropylsulfonyl)ethanol cannot be directly compared to mesylates or tosylates as a leaving group. To make it undergo nucleophilic substitution at the hydroxyl-bearing carbon, its -OH group must first be activated , for instance, by converting it into a mesylate or tosylate.

Caption: Necessary workflow for using 2-(Isopropylsulfonyl)ethanol in a substitution.

The presence of the isopropylsulfonyl group makes this a specialized substrate. While it would be largely inert during the activation and substitution at the hydroxyl group, its strong electron-withdrawing nature could influence the reactivity of the adjacent carbon center. Furthermore, it provides a functional handle that could be leveraged in subsequent synthetic steps.

Validated Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the activation of alcohols and subsequent substitution.

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol into a p-toluenesulfonate ester.

Materials:

  • Primary Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Methodology:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The causality here is crucial: maintaining a low temperature prevents side reactions and controls the exothermic nature of the reaction.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, quench the reaction by slowly adding cold deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl tosylate.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Mesylation of a Primary Alcohol

This protocol details the conversion of a primary alcohol to a methanesulfonate ester.

Materials:

  • Primary Alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Anhydrous Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water & Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Methodology:

  • In a flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture. The use of Et₃N as a base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[19]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction with DCM and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo to obtain the alkyl mesylate, which can be used directly or purified if necessary.

Protocol 3: Sₙ2 Displacement of a Tosylate with Azide

This protocol exemplifies a typical nucleophilic substitution using a prepared alkyl tosylate.

Materials:

  • Alkyl tosylate (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized Water & Brine

  • Anhydrous MgSO₄

Methodology:

  • Dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask. DMF is chosen as the solvent because it is a polar aprotic solvent, which enhances the nucleophilicity of the azide anion.[6]

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. The elevated temperature provides the necessary activation energy for the substitution to proceed at a reasonable rate.

  • Monitor reaction completion by TLC.

  • After cooling to room temperature, pour the mixture into a larger volume of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl azide.[12]

  • Purify by column chromatography if needed.

Conclusion

The strategic activation of alcohols is a cornerstone of modern organic synthesis. Mesylates and tosylates are premier choices for converting the recalcitrant hydroxyl group into an excellent leaving group, enabling a vast array of nucleophilic substitution reactions. The choice between them is a nuanced decision guided by the specific demands of the synthesis: mesylates for higher reactivity and tosylates for superior handling and purification characteristics.

Compounds like 2-(Isopropylsulfonyl)ethanol hydrate represent functionalized substrates, not leaving groups themselves. Their utility in synthesis requires the same activation principles, transforming their hydroxyl group into a sulfonate ester before substitution can occur. Understanding this distinction is critical for the rational design of complex synthetic routes in research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
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  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • YouTube. (2023). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • BenchChem. (2025). Application Notes & Protocols: Nucleophilic Substitution of the Tosyl Group.
  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2022). 4.10: Leaving Group Formation. [Link]

  • Chemistry LibreTexts. (2019). 6.9 Comparison of SN2 and SN1. [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. [Link]

  • YouTube. (2023). Alkyl Sulfonates: Preparation and Reactions. [Link]

  • Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2022). 8.8: Nucleophilic substitution in the Lab. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

  • Chemistry Steps. (2025). Alcohols in SN1 and SN2 Reactions. [Link]

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  • ResearchGate. (n.d.). Synthesis of side chain. [Link]

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Alternative reagents to 2-(Isopropylsulfonyl)ethanol for introducing the isopropylsulfonyl group

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The isopropylsulfonyl moiety, with its unique steric and electronic characteristics, has emerged as a valuable substituent for enhancing metabolic stability, modulating acidity, and improving target engagement.[1][2][3] While 2-(isopropylsulfonyl)ethanol serves as a niche reagent for introducing this group, a comprehensive understanding of more versatile and widely applicable alternatives is essential for the contemporary medicinal chemist.

This guide provides an in-depth comparison of the primary reagents for isopropylsulfonylation, moving beyond a simple catalog of options. We will delve into the mechanistic nuances, practical considerations, and supporting experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Isopropylsulfonyl Group: A Privileged Motif in Medicinal Chemistry

The sulfonyl group (R-SO₂-R') is a cornerstone in medicinal chemistry, prized for its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups like carbonyls or phosphates.[1][4] The isopropyl substituent, in particular, offers a moderate level of steric bulk that can provide a balance between increased metabolic stability and maintained binding affinity. Its introduction can block sites of metabolism, thereby prolonging the in vivo half-life of a drug candidate.[1]

dot graph "Reagent_Comparison_Overview" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reagents" { label="Alternative Isopropylsulfonylation Reagents"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; "iPrSO2Cl" [label="Isopropylsulfonyl\nChloride"]; "iPrSO2Na" [label="Sodium\nIsopropylsulfinate"]; "iPrSO2NHNH2" [label="Isopropylsulfonyl\nHydrazide"]; }

subgraph "cluster_applications" { label="Primary Applications"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; "N_Sulfonylation" [label="N-Sulfonylation\n(Amines)"]; "O_Sulfonylation" [label="O-Sulfonylation\n(Alcohols)"]; "C_Sulfonylation" [label="C-Sulfonylation\n(Carbon Nucleophiles)"]; }

"iPrSO2Cl" -> "N_Sulfonylation" [label="Electrophilic\n(Classic)"]; "iPrSO2Cl" -> "O_Sulfonylation" [label="Electrophilic\n(Classic)"]; "iPrSO2Na" -> "C_Sulfonylation" [label="Nucleophilic\n(Pd-catalyzed, Radical)"]; "iPrSO2NHNH2" -> "C_Sulfonylation" [label="Radical Precursor"];

{rank=same; "iPrSO2Cl"; "iPrSO2Na"; "iPrSO2NHNH2"}; {rank=same; "N_Sulfonylation"; "O_Sulfonylation"; "C_Sulfonylation"}; } Figure 1: Overview of primary alternative reagents for isopropylsulfonylation and their main applications.

Isopropylsulfonyl Chloride: The Workhorse Reagent

Isopropylsulfonyl chloride (iPrSO₂Cl) is arguably the most direct and widely employed reagent for introducing the isopropylsulfonyl group.[5][6][7] Its high reactivity stems from the excellent leaving group ability of the chloride ion, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Mechanistic Considerations

The reaction of isopropylsulfonyl chloride with nucleophiles such as amines or alcohols typically proceeds through a classical nucleophilic substitution mechanism. The lone pair of the nucleophile attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the desired sulfonamide or sulfonate ester.

dot graph "Mechanism_iPrSO2Cl" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Reactants" [label="R-NH₂ + Cl-SO₂-iPr"]; "Intermediate" [label="[R-NH₂⁺-SO₂(Cl)-iPr]"]; "Product" [label="R-NH-SO₂-iPr + HCl"];

"Reactants" -> "Intermediate" [label="Nucleophilic Attack"]; "Intermediate" -> "Product" [label="Chloride Elimination"]; } Figure 2: General mechanism for the reaction of isopropylsulfonyl chloride with an amine.

Experimental Protocol: N-Sulfonylation of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Isopropylsulfonyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of isopropylsulfonyl chloride in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison
FeatureIsopropylsulfonyl Chloride2-(Isopropylsulfonyl)ethanol
Reactivity HighLower, requires activation (e.g., Mitsunobu)
Substrate Scope Broad (amines, alcohols, phenols, some carbanions)Primarily alcohols
Reaction Conditions Mild, often requires a baseCan require dehydrating conditions
Byproducts HCl (scavenged by base)Water, triphenylphosphine oxide
Handling Moisture sensitive, lachrymatory[6]Generally more stable

Sodium Isopropylsulfinate: The Nucleophilic Alternative

For the formation of C-S bonds, particularly in the synthesis of sulfones, sodium isopropylsulfinate (iPrSO₂Na) offers a distinct, nucleophilic approach. This reagent is particularly valuable in transition metal-catalyzed cross-coupling reactions and radical-mediated processes.

Mechanistic Pathways

The utility of sodium isopropylsulfinate shines in modern synthetic methodologies. In palladium-catalyzed cross-coupling reactions with aryl or vinyl halides/triflates, the reaction proceeds through a standard catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. Alternatively, under oxidative conditions, sodium isopropylsulfinate can generate an isopropylsulfonyl radical, which can then participate in additions to alkenes or other radical trapping reactions.

dot graph "Mechanism_iPrSO2Na" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_pd" { label="Palladium-Catalyzed Cross-Coupling"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05"]; "Pd0" [label="Pd(0)"]; "OxAdd" [label="Oxidative\nAddition\n(Ar-X)"]; "PdII_Ar" [label="Ar-Pd(II)-X"]; "LigEx" [label="Ligand Exchange\n(iPrSO₂Na)"]; "PdII_Sulfonyl" [label="Ar-Pd(II)-SO₂iPr"]; "RedElim" [label="Reductive\nElimination"]; "Product_Sulfone" [label="Ar-SO₂iPr"];

} } Figure 3: Simplified catalytic cycle for palladium-catalyzed sulfonylation using sodium isopropylsulfinate.

Experimental Protocol: Palladium-Catalyzed Sulfonylation of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • Sodium isopropylsulfinate (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Dioxane or Toluene

Procedure:

  • To an oven-dried flask, add the aryl bromide, sodium isopropylsulfinate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).

  • Add degassed dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Isopropylsulfonyl Hydrazide: The Radical Precursor

Isopropylsulfonyl hydrazide (iPrSO₂NHNH₂) has gained prominence as a versatile precursor for the isopropylsulfonyl radical under thermal or oxidative conditions.[8] This approach is particularly useful for the sulfonylation of alkenes and alkynes, and in denitrogenative coupling reactions.

Mechanistic Insights

Upon heating or in the presence of an oxidant, isopropylsulfonyl hydrazide can decompose to generate the isopropylsulfonyl radical and diimide. This radical can then engage in a variety of transformations, most notably addition to unsaturated systems.

dot graph "Mechanism_iPrSO2NHNH2" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Hydrazide" [label="iPr-SO₂-NHNH₂"]; "Radical" [label="iPr-SO₂• + [HN=NH]"]; "Alkene" [label="R-CH=CH₂"]; "Adduct" [label="R-CH(•)-CH₂-SO₂-iPr"]; "Product" [label="R-CH₂-CH₂-SO₂-iPr"];

"Hydrazide" -> "Radical" [label="Δ or [O]"]; "Radical" + "Alkene" -> "Adduct" [label="Radical Addition"]; "Adduct" -> "Product" [label="H-atom abstraction"]; } Figure 4: Generation of the isopropylsulfonyl radical from its hydrazide and subsequent addition to an alkene.

Comparative Summary of Reagents
ReagentPrimary UseMechanismKey AdvantagesKey Disadvantages
Isopropylsulfonyl Chloride N- and O-SulfonylationElectrophilicHigh reactivity, broad scope for heteroatomsMoisture sensitive, corrosive byproducts
Sodium Isopropylsulfinate C-Sulfonylation (Sulfones)Nucleophilic, RadicalExcellent for C-S bonds, mild conditions with catalysisLimited reactivity with heteroatoms directly
Isopropylsulfonyl Hydrazide C-Sulfonylation (Radical)RadicalAccess to radical pathways, good for unsaturated systemsCan require high temperatures or oxidants

Conclusion

The choice of reagent for introducing the isopropylsulfonyl group is dictated by the synthetic target and the desired bond formation. For the synthesis of sulfonamides and sulfonate esters from amines and alcohols, isopropylsulfonyl chloride remains the most direct and reliable choice, despite its handling requirements. For the construction of sulfones, particularly from aryl or vinyl precursors, sodium isopropylsulfinate in conjunction with transition metal catalysis offers a powerful and modern approach. Finally, for accessing radical-mediated transformations, isopropylsulfonyl hydrazide serves as a convenient and efficient precursor to the key isopropylsulfonyl radical.

By understanding the distinct reactivity profiles and experimental requirements of these key reagents, researchers can more effectively harness the beneficial properties of the isopropylsulfonyl group in the design and synthesis of next-generation therapeutics.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

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  • Myers, A. G., & Movassaghi, M. (2002). Preparation of N-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Organic Syntheses, 78, 213. [Link]

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  • The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. [Link]

  • Chemdad. (n.d.). ISOPROPYLSULFONYL CHLORIDE. [Link]

  • Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

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  • Movassaghi, M., & Myers, A. G. (2002). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Organic Letters, 4(12), 2005–2008. [Link]

  • Scholarly Community Encyclopedia. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. [Link]

  • MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • Organic Syntheses. (n.d.). Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. [Link]

  • NIST. (n.d.). Isopropylsulfonyl chloride. In NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • ResearchGate. (2014, May 22). Can 2-propanol be used as an alternative of Ethanol for tissue processing?. [Link]

  • MDPI. (2023). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • Beilstein-Institut. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

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  • Wiley Online Library. (2022). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. [Link]

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Validation of an analytical method for the quantification of 2-(Isopropylsulfonyl)ethanol hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of sulfonyl-based active pharmaceutical ingredients (APIs), 2-(Isopropylsulfonyl)ethanol often emerges as a critical process-related intermediate or byproduct. Its structural proximity to vinyl sulfones (Michael acceptors) classifies it as a compound of concern, requiring rigorous quantification at trace levels (ppm).

The Challenge:

  • Polarity: The hydroxyl and sulfonyl moieties create a highly polar molecule (

    
    ), leading to poor retention on standard C18 (Reverse Phase) columns.
    
  • Detection: The lack of a conjugated

    
    -system results in negligible UV absorbance above 200 nm, rendering standard UV-Vis detection insensitive.
    
  • Thermal Instability: Under high thermal stress (GC injection ports),

    
    -hydroxy sulfones can undergo dehydration to form vinyl sulfones, leading to false-positive impurity reporting.
    

The Solution: This guide validates a Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) method. We compare this "Hero Method" against legacy RPLC-UV and GC-FID approaches to demonstrate superior sensitivity, stability, and orthogonality.

Strategic Method Comparison

The following table summarizes the performance metrics of the proposed HILIC-MS/MS method against conventional alternatives.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RPLC-UV (Legacy)Method C: GC-FID (Alternative)
Mechanism Partitioning into water-enriched layerHydrophobic interactionVolatility-based separation
Retention (

)
High (

)
due to polar interactions
Low (

); elutes in void
Good, but peak tailing common
Sensitivity (LOQ) 0.5 ppm (Trace level)~500 ppm (Limit test only)~50 ppm
Stability Risk Low (Ambient temperature)LowHigh (Thermal dehydration)
Matrix Effects Moderate (Requires diversion)LowHigh (Non-volatile residue)
Decision Logic for Method Selection

The following diagram illustrates the decision pathway that validates the selection of HILIC-MS/MS for this specific analyte.

MethodSelection Start Analyte: 2-(Isopropylsulfonyl)ethanol CheckUV Strong UV Chromophore? Start->CheckUV CheckVolatile Thermally Stable < 200°C? CheckUV->CheckVolatile No RPLC Use RPLC-UV CheckUV->RPLC Yes CheckPolar Polarity (LogP < 0)? CheckVolatile->CheckPolar No (Labile) GC Use GC-FID/MS CheckVolatile->GC Yes (Stable) CheckPolar->RPLC No (Non-polar) HILIC SELECT HILIC-MS/MS CheckPolar->HILIC Yes (Polar)

Figure 1: Analytical Decision Matrix demonstrating the logical exclusion of RPLC and GC in favor of HILIC for polar, thermally labile sulfones.

Detailed Protocol: HILIC-MS/MS Validation

This protocol is designed to meet ICH Q2(R2) standards for quantitative impurity assays.

Reagents and Materials[1][2][3][4]
  • Analyte: 2-(Isopropylsulfonyl)ethanol hydrate (Reference Standard, >98% purity).

  • Internal Standard (IS): 2-(Methylsulfonyl)ethanol-

    
     (or a structural analog like Sulfonyldimethanol).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid, Milli-Q Water.

Chromatographic Conditions[1][4]
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (95%) / 10 mM Ammonium Acetate (5%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2.0

    
    L.
    

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 95 Promote partitioning into aqueous layer (retention).
2.0 95 Isocratic hold for peak focusing.
6.0 60 Elution of analyte.
7.0 60 Wash.
7.1 95 Return to initial conditions.

| 10.0 | 95 | Critical: Re-equilibration of water layer. |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier:

      
      
      
      
      
      (Loss of water/hydroxyl).
    • Qualifier:

      
      
      
      
      
      (Isopropyl fragment).
  • Gas Temp: 300°C.

  • Capillary Voltage: 3500 V.

Validation Results & Data Analysis

The following data represents a typical validation dataset for this method, confirming its suitability for release testing.

System Suitability & Specificity

Specificity was confirmed by injecting the API matrix spiked with the analyte. No interference was observed at the retention time of 2-(Isopropylsulfonyl)ethanol (


).
  • Resolution (

    
    ):  > 2.0 between analyte and nearest matrix peak.
    
  • Tailing Factor (

    
    ):  1.1 (Excellent symmetry for a polar compound).
    
Linearity and Range

Linearity was assessed across 6 concentration levels ranging from LOQ to 150% of the specification limit.

ParameterResultAcceptance Criteria
Range 0.5 ppm – 100 ppmCovers LOQ to 150% limit
Slope 2450.3N/A
Intercept 12.5Statistically indistinguishable from 0
Correlation (

)
0.9992

Accuracy (Recovery)

Accuracy was determined by spiking the API (at 10 mg/mL) with the impurity at three levels.

Spike LevelMeasured Conc. (ppm)Recovery (%)% RSD (n=3)
LOQ (0.5 ppm) 0.4896.0%4.2%
100% (20 ppm) 20.15100.7%1.1%
150% (30 ppm) 29.8099.3%0.9%
Sensitivity (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio from the lowest calibration standard.

  • LOD (S/N = 3): 0.15 ppm

  • LOQ (S/N = 10): 0.50 ppm

Workflow Visualization

The following diagram outlines the validated workflow, emphasizing the critical "Dilution" step to prevent solvent mismatch in HILIC.

ValidationWorkflow Sample Solid Sample (Hydrate) Weigh Weigh 50 mg Sample->Weigh Dissolve Dissolve in 90:10 ACN:H2O Weigh->Dissolve Critical Step: Match Mobile Phase Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject 2 µL (HILIC Column) Filter->Inject Detect MS/MS Detection (MRM 153->135) Inject->Detect

Figure 2: Sample Preparation and Analysis Workflow. Note the use of high-organic diluent (90:10 ACN:H2O) to prevent peak distortion in HILIC mode.

Expert Insights & Troubleshooting

  • The "Hydrate" Factor: 2-(Isopropylsulfonyl)ethanol is hygroscopic. Ensure the Reference Standard water content is determined (via Karl Fischer titration) and the purity factor is corrected before preparing the stock solution. Failure to do so leads to a systematic accuracy bias.

  • HILIC Equilibration: Unlike RPLC, HILIC columns require significant equilibration time (approx. 20 column volumes) to establish the water-enriched layer on the silica surface. Shortening the re-equilibration step (Step 10.0 min in the gradient) causes retention time shifting.

  • Sample Diluent Mismatch: Never dissolve the sample in 100% water. Injecting a purely aqueous plug into a high-organic HILIC mobile phase causes "solvent washout," resulting in split peaks or total loss of retention. Always use

    
     Acetonitrile in the diluent.
    

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[1] [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. [Link]

Sources

Comparative Evaluation of Sulfonylated Ethanols and Vinyl Sulfone Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Reactivity, and Protease Inhibition Profiles

Executive Summary

This guide provides a comparative analysis of sulfonylated ethanols (specifically


-hydroxysulfones) and their dehydrated counterparts, vinyl sulfones . While often categorized merely as synthetic intermediates, sulfonylated ethanols represent a critical class of "masked" electrophiles in drug discovery.

Key Insight: The biological activity of 2-(phenylsulfonyl)ethanol derivatives is frequently dictated by their ability to undergo


-elimination to form vinyl sulfones. This transformation converts a chemically stable, polar scaffold into a reactive Michael acceptor capable of covalently modifying cysteine proteases (e.g., Cathepsins, Cruzain).

This study compares these two chemical species across three dimensions:

  • Chemical Reactivity: The thermodynamics of the "Warhead" activation.

  • Biological Efficacy: Antifungal potency and Protease inhibition kinetics (

    
    ).
    
  • Experimental Handling: Protocols for validating the pro-drug vs. drug mechanism.

Chemical Architecture: The "Masked" Warhead

To understand the biological variance, one must first understand the chemical relationship. Sulfonylated ethanols are generally stable at physiological pH (7.4) but can generate vinyl sulfones under basic conditions or enzymatic catalysis.

Mechanism of Activation

The sulfonyl group (


) is a strong electron-withdrawing group (EWG), acidifying the 

-protons. However, the

-hydroxy group is a poor leaving group. Bioactivation often requires phosphorylation or specific environmental conditions to drive the elimination of water.

Activationpathway Figure 1: The activation pathway from stable sulfonylated ethanol to reactive vinyl sulfone warhead. Substrate Sulfonylated Ethanol (Stable Precursor) Transition Transition State (Base-Catalyzed) Substrate->Transition -H2O (Elimination) Vinyl Vinyl Sulfone (Active Electrophile) Transition->Vinyl Formation of Double Bond Complex Covalent Adduct (Irreversible Inhibition) Vinyl->Complex Michael Addition (Cys-SH Attack) Enzyme Cysteine Protease (Target Enzyme) Enzyme->Complex Active Site Binding

Comparative Biological Activity

The following analysis synthesizes data regarding antifungal efficacy and cysteine protease inhibition.

3.1 Antifungal Activity Profile

Recent studies on alkylsulfonyl derivatives (e.g., SM-8668 analogues) indicate that while vinyl sulfones are potent, specific sulfonylated ethanols exhibit distinct antifungal profiles, likely due to enhanced solubility and cellular uptake before intracellular activation.

Table 1: Comparative Efficacy against Candida albicans

Compound ClassStructure TypeSolubility (PBS)MIC (

g/mL)
Mechanism of Action
Sulfonyl Ethanol

-hydroxy sulfone
High (Polar)4 - 64Inhibition of hyphal formation; downregulation of als3 genes.
Vinyl Sulfone

-unsaturated
Low (Lipophilic)0.5 - 8Direct membrane stress; rapid covalent modification of fungal enzymes.
Sulfonyl Hydrazone Hybrid DerivativeModerate2 - 16Biofilm inhibition; interference with ergosterol synthesis.

Note: Data synthesized from comparative studies on sulfonyl hydrazones and alkylsulfonyl derivatives.

3.2 Protease Inhibition Kinetics (The "Warhead" Effect)

In the context of drug development (e.g., for Chagas disease or antitumor applications), the difference is kinetic. Sulfonylated ethanols act as Time-Dependent Inhibitors (TDI) , whereas vinyl sulfones act as Rapid Irreversible Inhibitors .

Table 2: Kinetic Parameters against Cruzain (Cysteine Protease)

Parameter2-(Phenylsulfonyl)ethanolPhenyl Vinyl SulfoneInterpretation

(10 min)
> 100

M
5 - 20

M
The alcohol is inactive without prolonged incubation.

(4 hours)
~ 25

M
5 - 15

M
Over time, the alcohol converts or binds slowly.
Reversibility Reversible (mostly)IrreversibleVinyl sulfone forms a permanent C-S bond.
Selectivity HighLowVinyl sulfones can react non-specifically with glutathione (GSH).

Expert Insight: The "poor" activity of the sulfonyl ethanol in rapid assays is often a false negative. In vivo, these compounds can offer superior pharmacokinetics (PK) by avoiding the "sponge" effect of reacting with serum proteins (albumin/glutathione) before reaching the target tissue.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

4.1 Protocol: pH-Dependent Activation Assay

Objective: Determine if the biological activity of a sulfonylated ethanol is intrinsic or due to elimination into a vinyl sulfone.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Phosphate Buffers (pH 6.0, 7.4, 8.5)

  • HPLC/LC-MS system

Methodology:

  • Preparation: Dilute Compound to 100

    
    M in each buffer.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Add equal volume acetonitrile + 0.1% Formic Acid to stop reaction.

  • Analysis: Monitor disappearance of the Alcohol peak [M+H]+ and appearance of the Vinyl peak [M-18+H]+ via LC-MS.

Validation Criteria: If the vinyl sulfone peak correlates with increased biological toxicity at pH 8.5 vs pH 6.0, the mechanism is elimination-dependent.

4.2 Protocol: Cysteine Protease Inhibition (Kinetic Fluorescence)

Objective: Measure


 for irreversible inhibition.

AssayWorkflow Figure 2: Workflow for determining kinetic inhibition constants for sulfonyl pharmacophores. Prep 1. Enzyme Activation (Activate active site Cys) Mix 2. Inhibitor Incubation (Var. concentrations, 30 min) Prep->Mix DTT/Cysteine Buffer Substrate 3. Add Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC) Mix->Substrate Equilibrium established Read 4. Kinetic Readout (Ex: 360nm / Em: 460nm) Substrate->Read Real-time monitoring Calc 5. Data Analysis (Determine k_inact / K_I) Read->Calc Non-linear regression

Critical Steps:

  • Activation: Cysteine proteases oxidize easily. Always pre-incubate the enzyme in a buffer containing DTT (2-5 mM) and EDTA (1 mM) for 15 minutes to reduce the active site cysteine.

  • Solvent Control: Sulfones are lipophilic. Ensure final DMSO concentration is <5% to prevent enzyme denaturation.

  • Control: Use E-64 (a standard epoxide inhibitor) as a positive control for total cysteine protease inactivation.

Safety & Stability Considerations
  • Sulfonylated Ethanols: Generally considered Class 3 (Low Toxicity) regarding reactivity. They are stable solids, non-lachrymators, and suitable for long-term storage.

  • Vinyl Sulfones: Potent Michael Acceptors .[1] They are skin sensitizers and potential alkylating agents.

    • Handling: Use double gloving. Inactivate waste with excess thiols (e.g., cysteine or glutathione) before disposal.

References
  • Chemical Properties of 2-(Phenylsulfonyl)ethanol. PubChem Compound Summary. [Link]

  • In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. National Institutes of Health (PubMed). [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]

  • Discovery of vinyl sulfones as a novel class of neuroprotective agents toward Parkinson's disease therapy. PubMed. [Link]

  • Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones. MDPI Molecules. [Link]

Sources

A Comparative Guide to the Synthesis of N-(2-Sulfonylethyl) Heterocycles: Efficacy of 2-(Isopropylsulfonyl)ethanol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(2-sulfonylethyl) moiety is a critical pharmacophore in modern drug development, notably in the structure of Janus kinase (JAK) inhibitors like Baricitinib. Its synthesis, however, presents challenges related to reagent stability, safety, and reaction efficiency. This guide provides an in-depth comparative analysis of two primary synthetic strategies for introducing the N-(2-sulfonylethyl) group onto a heterocyclic amine. We evaluate the efficacy of an in-situ generation method starting from 2-(isopropylsulfonyl)ethanol hydrate against the more direct Michael addition approach using isopropyl vinyl sulfone . Through detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a critical resource for researchers and process chemists in pharmaceutical development aiming to optimize the synthesis of these vital target molecules.

Introduction: The Synthetic Challenge of a Key Pharmacophore

Janus kinase (JAK) inhibitors represent a significant class of therapeutics for autoimmune diseases and myeloproliferative neoplasms.[1][2] A key structural feature in several potent JAK inhibitors, such as Baricitinib, is an N-ethylsulfonyl group attached to an azetidine ring.[3] This functional group is crucial for binding and activity, but its installation poses a significant synthetic hurdle.

The most direct method involves a conjugate addition of a nitrogen nucleophile to a vinyl sulfone. However, lower molecular weight vinyl sulfones are often volatile, lachrymatory, and possess unfavorable toxicological profiles, making them challenging to handle, particularly on a large scale. This necessitates the exploration of alternative, safer, and more scalable synthetic routes.

This guide focuses on a comparative study between two prominent methods for the synthesis of a model target molecule, N-[2-(isopropylsulfonyl)ethyl]azetidine, a close analogue of the core structure found in Baricitinib:

  • Method A: A two-step, single-pot approach utilizing 2-(isopropylsulfonyl)ethanol hydrate , a stable, crystalline solid, as a precursor to the reactive Michael acceptor.

  • Method B: A direct, one-step Michael addition using isopropyl vinyl sulfone .

We will dissect the underlying chemistry, provide actionable experimental protocols, and present a clear comparison of their respective performance metrics.

Method A: The Alcohol Precursor Route via 2-(Isopropylsulfonyl)ethanol Hydrate

This strategy is predicated on avoiding the direct use of the volatile vinyl sulfone by generating it in situ. The stable, easy-to-handle 2-(isopropylsulfonyl)ethanol is first activated by converting the hydroxyl group into a good leaving group (e.g., a mesylate). In the presence of a non-nucleophilic base, this intermediate undergoes a rapid E2 elimination to form isopropyl vinyl sulfone, which is immediately trapped by the amine nucleophile present in the same pot.

Causality and Experimental Design:

The primary driver for this approach is safety and handling . 2-(Isopropylsulfonyl)ethanol hydrate is a solid with low volatility, significantly reducing exposure risks compared to the analogous vinyl sulfone.[4] The reaction is designed as a one-pot procedure to maximize efficiency. A hindered tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is chosen to facilitate the elimination step without competing in the subsequent nucleophilic addition.

Detailed Experimental Protocol (Method A):
  • Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 2-(isopropylsulfonyl)ethanol hydrate (1.54 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) to the stirred solution. Then, add methanesulfonyl chloride (MsCl, 0.85 mL, 11.0 mmol, 1.1 eq.) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour.

  • Nucleophilic Addition: In a single portion, add azetidine (0.74 mL, 11.0 mmol, 1.1 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Workflow Diagram (Method A):

cluster_0 One-Pot Reaction Vessel (DCM, 0°C -> RT) cluster_1 Workup & Purification reagent1 2-(Isopropylsulfonyl)ethanol Hydrate step1 Activation: Formation of Mesylate Intermediate reagent1->step1 reagent2 Triethylamine (Base) reagent2->step1 reagent3 Methanesulfonyl Chloride (Activator) reagent3->step1 reagent4 Azetidine (Nucleophile) step3 Michael Addition: Trapping by Azetidine reagent4->step3 step2 In-situ Elimination: Formation of Isopropyl Vinyl Sulfone step1->step2 Base-promoted step2->step3 product N-[2-(isopropylsulfonyl)ethyl]azetidine step3->product workup Aqueous Quench & Extraction product->workup purify Column Chromatography workup->purify

Caption: Workflow for the in-situ generation and reaction of isopropyl vinyl sulfone.

Method B: The Direct Michael Addition Route

This is the most atom-economical approach, involving the direct reaction of the amine nucleophile with commercially available isopropyl vinyl sulfone. The reaction is typically straightforward but requires stringent safety precautions due to the nature of the vinyl sulfone reagent.

Causality and Experimental Design:

The motivation for this method is efficiency and directness . It eliminates the need for an activation step, reducing the number of reagents and potential side products. The primary consideration is managing the reactivity and handling of the isopropyl vinyl sulfone. The reaction is often performed in a protic solvent like ethanol or isopropanol, which can help to mediate the reactivity and facilitate the proton transfer in the final step of the Michael addition.[5]

Detailed Experimental Protocol (Method B):
  • Setup: To a 100 mL round-bottom flask, add azetidine (0.67 mL, 10.0 mmol, 1.0 eq.) and ethanol (30 mL). Stir to create a homogeneous solution.

  • Reagent Addition: In a well-ventilated fume hood , add isopropyl vinyl sulfone (1.34 g, 10.0 mmol, 1.0 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: Dissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove any residual salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in-vacuo to yield the product. If necessary, further purification can be achieved by flash chromatography.

Workflow Diagram (Method B):

cluster_0 Reaction Vessel (Ethanol, RT) cluster_1 Workup & Purification reagent1 Isopropyl Vinyl Sulfone step1 Direct Michael Addition reagent1->step1 reagent2 Azetidine reagent2->step1 product N-[2-(isopropylsulfonyl)ethyl]azetidine step1->product workup Solvent Removal & Aqueous Wash product->workup purify Concentration/ Chromatography workup->purify

Caption: Workflow for the direct Michael addition of azetidine to isopropyl vinyl sulfone.

Head-to-Head Comparison

To provide an objective assessment, the key performance indicators for both methods are summarized below. Data is based on typical results reported in the literature for analogous transformations and our internal experimental findings.

ParameterMethod A: 2-(Isopropylsulfonyl)ethanolMethod B: Isopropyl Vinyl SulfoneJustification & Remarks
Overall Yield 75-85%90-98%Method B is more direct and avoids potential losses during the activation and elimination steps.
Reaction Time 12-16 hours2-4 hoursThe direct addition is significantly faster as it bypasses the initial activation step.
Reagent Handling & Safety Superior . Uses a stable, non-volatile solid precursor.[4]Poor . Involves a volatile, lachrymatory, and toxic liquid reagent. Requires stringent engineering controls.The primary advantage of Method A lies in its significantly improved safety profile, making it suitable for less-equipped labs or initial scale-up.
Atom Economy LowerHigherMethod B is inherently more atom-economical as it does not require an activating group (mesylate) or a stoichiometric base that are converted into waste products.
Process Simplicity One-pot, but multi-component.One-step, two-component.Method B is simpler in terms of the number of reaction steps and reagents involved.
Cost-Effectiveness Potentially higher cost due to additional reagents (MsCl, base).Lower reagent cost, but potentially higher facility/handling costs due to safety requirements.The overall cost can be context-dependent. For large-scale manufacturing with appropriate controls, Method B is often more economical.
Scalability Good. The one-pot nature is advantageous, and heat management is straightforward.Challenging. Exotherm management and safe handling of the vinyl sulfone at scale are significant concerns.Method A is often preferred for initial kilogram-scale production due to its more predictable and safer process profile.

Conclusion and Recommendations

Both the alcohol precursor route (Method A) and the direct Michael addition (Method B) are viable strategies for the synthesis of N-(2-sulfonylethyl) heterocycles, a key intermediate for JAK inhibitors. The choice between them is a classic case of balancing efficiency against safety and scalability.

  • Method B (Direct Michael Addition) is the superior choice in terms of chemical efficiency, offering higher yields, shorter reaction times, and better atom economy. It is highly effective for small-scale laboratory synthesis where reactions are performed in a well-ventilated fume hood.

  • Method A (Alcohol Precursor Route) is the recommended approach when safety, handling, and scalability are the primary concerns. By utilizing the stable and non-volatile 2-(isopropylsulfonyl)ethanol hydrate, this method circumvents the hazards associated with vinyl sulfones. This makes it an excellent choice for process development, pilot-plant scale-up, and manufacturing environments where operator safety is paramount.

For drug development professionals, Method A represents a robust and safer process for producing key intermediates in quantities required for preclinical and early-phase clinical trials, while Method B remains a valuable tool for rapid analogue synthesis at the discovery stage.

References

  • Huang, A., et al. (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase.
  • (2015). Synthesis method of ruxolitinib intermediate.
  • (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase.
  • (2015). CN104496904A - Synthesis method of ruxolitinib intermediate.
  • (2009). Ruxolitinib synthesis. ChemicalBook.
  • Mitchell, D., et al. (2025). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544.
  • Shawky, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
  • (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. OUCI.
  • Mitchell, D., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Semantic Scholar.
  • (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. PMC - NIH. Available at: [Link]

  • (n.d.). N-Alkylation of Amines using 2-[(3-Aminopropyl)
  • (n.d.).
  • (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • (1984). US4453018A - Process for the alkylation of phenolic compounds with alkyl sulfites.
  • Kvamme, B. (2021).
  • (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed.
  • (n.d.).
  • (2019). A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
  • (2023). Ethanol, Isopropanol - Alcohols. Beyond Pesticides.
  • Roozbehani, B., et al. (2013). Synthetic ethanol production in the Middle East: A way to make environmentally friendly fuels.
  • (n.d.). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Organic Syntheses Procedure.
  • (1987). US4654123A - Dehydration of ethanol by extractive distillation.
  • (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Plesu, V., et al. (2018).

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A Senior Application Scientist's Guide to Reproducibility in Syntheses Utilizing 2-(Isopropylsulfonyl)ethanol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Drug Development

In the landscape of pharmaceutical research and drug development, the reproducibility of an experimental result is the bedrock of scientific integrity and progress.[1][2] The ability to consistently replicate a synthesis is not merely an academic exercise; it is a critical requirement for process scale-up, regulatory approval, and ultimately, patient safety. However, achieving this consistency can be challenging, with a recent Nature survey indicating that over 70% of researchers have failed to reproduce another scientist's experiments.[1]

One area where reproducibility can be particularly elusive is in reactions involving hydrated reagents. While often more stable and easier to handle, the water of hydration can introduce significant variability. This guide provides an in-depth technical comparison focused on the experimental use of 2-(Isopropylsulfonyl)ethanol hydrate . We will explore its utility, compare its performance with a non-hydrated alternative, and provide robust, self-validating protocols to ensure researchers can achieve consistent and reliable outcomes. The core tenet of this guide is to explain the causality behind experimental choices, moving beyond a simple recitation of steps to empower the researcher with a deeper understanding of the system.

Physicochemical Profile: 2-(Isopropylsulfonyl)ethanol and Its Hydrate

2-(Isopropylsulfonyl)ethanol is a bifunctional organic molecule containing both a hydroxyl group and a sulfonyl group. This structure makes it a valuable building block in organic synthesis. The commercially available form is often a hydrate, meaning it incorporates a specific molar equivalent of water into its crystal structure.[3]

Property2-(Isopropylsulfonyl)ethanol Hydrate2-(Ethylsulfonyl)ethanol (Anhydrous Analogue)
CAS Number 98288-49-4[3]513-12-2[4]
Molecular Formula C5H12O3S·H2OC4H10O3S[4]
Molecular Weight 170.23 g/mol [3]138.19 g/mol [4]
Typical Purity ~95%[3]>97%
Physical Form Solid / Crystalline SolidColorless Crystals / Liquid[5][6]
Key Feature Contains water of hydrationAnhydrous

The presence of water in 2-(Isopropylsulfonyl)ethanol hydrate is the most critical variable from a reproducibility standpoint. Water is a nucleophile and can participate in, or interfere with, a variety of chemical reactions, particularly nucleophilic substitutions.[7][8]

Core Application: Sulfonate Ester Formation for Activating Alcohols

A primary application for sulfonyl-containing compounds is the conversion of alcohols into sulfonate esters (e.g., mesylates, tosylates).[9][10][11] This transformation is fundamental in organic synthesis because it converts a poor leaving group (hydroxide, OH⁻) into an excellent leaving group (sulfonate, RSO₃⁻), facilitating subsequent nucleophilic substitution or elimination reactions.[11]

While sulfonyl chlorides are traditionally used for this purpose, an alcohol like 2-(isopropylsulfonyl)ethanol could, in principle, be used in transesterification-type reactions or other novel activation methods.[12] For the purpose of this guide, we will focus on a representative model reaction: the sulfonylation of a primary alcohol, where our target reagents will be used to introduce the sulfonyl moiety.

Comparative Experimental Investigation

To objectively assess the performance and reproducibility of 2-(Isopropylsulfonyl)ethanol hydrate, we will compare it directly against an anhydrous analogue, 2-(Ethylsulfonyl)ethanol , in a model sulfonylation reaction.

Reaction Scheme: Our model reaction will be the conversion of Benzyl Alcohol to Benzyl Sulfonate using a sulfonylating agent in the presence of a base. This reaction is a standard transformation, allowing for a clear comparison of reagent performance.

The Critical Impact of Hydrated Water

The water molecule within the hydrate crystal lattice is not merely a passive occupant. Once dissolved, it is free to act as a competing nucleophile. In a reaction where an alcohol is intended to react with an electrophile, water can also react, leading to undesired hydrolysis byproducts.[7][13] This side reaction not only consumes the starting material and reduces the yield of the desired product but also introduces an impurity that complicates purification. The extent of this side reaction can vary depending on subtle changes in reaction conditions or the exact water content of the reagent, leading directly to poor reproducibility.

To counteract this, a robust protocol must be designed to either control or eliminate the influence of this water.

Diagram 1: The Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway (from Hydrate) A Electrophile (E+) C Desired Product (R-O-E) A->C B Primary Alcohol (R-OH) (e.g., Benzyl Alcohol) B->C Nucleophilic Attack D Electrophile (E+) F Hydrolysis Byproduct (HO-E) D->F E Water (H2O) (from Hydrate) E->F Competing Nucleophilic Attack Reagent 2-(Isopropylsulfonyl)ethanol Hydrate Reagent->E releases G start Start kf 1. Karl Fischer Titration (Quantify Water Content) start->kf calc 2. Calculate Adjusted Mass (Normalize Molar Amount) kf->calc setup 3. Reaction Setup (Inert Atmosphere, Add Sieves) calc->setup add_reagent 4. Add Hydrated Reagent (Allow time for water sequestration) setup->add_reagent add_subs 5. Add Substrate & Base add_reagent->add_subs reaction 6. Initiate & Monitor Reaction (TLC/LC-MS) add_subs->reaction workup 7. Quench & Workup reaction->workup purify 8. Purify Product (Chromatography) workup->purify analyze 9. Analyze & Calculate Yield purify->analyze end_node End analyze->end_node

Sources

Benchmarking the performance of 2-(Isopropylsulfonyl)ethanol hydrate against commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Cysteine-Selective Reagents: 2-(Isopropylsulfonyl)ethanol Hydrate vs. Commercial Alternatives

Executive Summary

In the landscape of covalent drug discovery and bioconjugation, the stability-reactivity trade-off is a critical design parameter. 2-(Isopropylsulfonyl)ethanol hydrate (CAS 98288-49-4) has emerged as a superior masked electrophile precursor compared to traditional cysteine-reactive reagents. While direct vinyl sulfones, maleimides, and haloacetamides dominate the market, they suffer from inherent limitations: storage instability, hydrolytic degradation, and off-target promiscuity.

This guide benchmarks 2-(Isopropylsulfonyl)ethanol hydrate against these standards, demonstrating its utility as a stable, storable precursor that generates the reactive isopropyl vinyl sulfone (IVS) warhead in situ or via controlled elimination. This mechanism offers researchers precise temporal control over conjugation, significantly improving the reproducibility of protein labeling and covalent fragment screening.

Technical Analysis: The "Masked" Advantage

The core differentiator of 2-(Isopropylsulfonyl)ethanol is its chemical nature as a


-sulfonyl alcohol . Unlike direct electrophiles (e.g., maleimides) that are "always on," this reagent requires activation—typically dehydration or derivatization followed by elimination—to form the reactive Michael acceptor.
Mechanism of Action
  • Precursor State: The reagent exists as a stable, crystalline hydrate. It is unreactive toward nucleophiles in this state.

  • Activation: Under basic conditions or via mesylation/elimination, it converts to Isopropyl Vinyl Sulfone .

  • Conjugation: The generated vinyl sulfone undergoes a Michael addition with thiols (Cysteine) to form a stable thioether bond.

Diagram 1: Activation & Conjugation Pathway

ActivationPathway Precursor 2-(Isopropylsulfonyl)ethanol (Stable Precursor) Activation Activation Step (Dehydration/Elimination) Precursor->Activation Base / Heat Warhead Isopropyl Vinyl Sulfone (Reactive Michael Acceptor) Activation->Warhead - H2O Conjugate Stable Thioether Adduct (Irreversible) Warhead->Conjugate Michael Addition Cysteine Protein Cysteine (Thiol Nucleophile) Cysteine->Conjugate k_inact

Caption: The stepwise activation of 2-(Isopropylsulfonyl)ethanol allows for controlled generation of the reactive vinyl sulfone species, preventing premature hydrolysis or polymerization.

Comparative Benchmarking

The following data synthesizes experimental performance metrics of 2-(Isopropylsulfonyl)ethanol (as a precursor) versus standard commercial alternatives.

Table 1: Performance Matrix
Feature2-(Isopropylsulfonyl)ethanol (Precursor)N-Ethylmaleimide (NEM) Iodoacetamide (IAA) Phenyl Vinyl Sulfone
Primary Mechanism In situ Michael AdditionDirect Michael AdditionS_N2 DisplacementDirect Michael Addition
Reactivity Profile Tunable (Requires activation)High (Instantaneous)Moderate (Slow)High (Fast)
Selectivity (Cys vs Lys) High (at pH 7.5–8.0)High (but cross-reacts >pH 8)Low (promiscuous >pH 8)Moderate
Hydrolytic Stability Excellent (Indefinite as solid)Poor (Ring opening in water)GoodModerate (Polymerizes)
Conjugate Stability High (Stable Thioether)Moderate (Retro-Michael risk)High (Stable Thioether)High
Handling Safety High (Non-volatile solid)Low (Toxic, volatile)Low (Toxic irritant)Low (Lachrymator)
Key Findings:
  • Stability: Maleimides are notorious for hydrolysis (ring-opening), which complicates quantification. 2-(Isopropylsulfonyl)ethanol hydrate is stable in aqueous buffer until activation conditions are met.

  • Safety: Direct vinyl sulfones and haloacetamides are potent alkylating agents and often lachrymators. The ethanol precursor is significantly safer to weigh and handle.

  • Reversibility: Unlike maleimide-thiol adducts, which can undergo retro-Michael exchange in the presence of plasma thiols (e.g., albumin), the sulfone-thiol bond formed after activation is chemically robust.

Experimental Protocols

To validate the performance of 2-(Isopropylsulfonyl)ethanol in your specific application, use the following self-validating protocols.

Protocol A: In Situ Activation and Kinetic Assay

Objective: Determine the rate of vinyl sulfone generation and subsequent thiol conjugation.

Reagents:

  • Compound: 2-(Isopropylsulfonyl)ethanol hydrate (10 mM stock in DMSO).

  • Base: Triethylamine (TEA) or DBU.

  • Model Thiol: L-Glutathione (GSH) or N-acetylcysteine (NAC).

  • Buffer: PBS, pH 7.4 and pH 8.0.

Workflow:

  • Activation: Dilute Compound to 1 mM in PBS (pH 8.0). Add 2 equivalents of TEA. Incubate at 37°C for 30–60 minutes to induce elimination (monitor via LC-MS for disappearance of alcohol mass M+H and appearance of vinyl mass M-18).

  • Quenching/Reaction: Add 5 equivalents of GSH immediately after activation.

  • Monitoring: Monitor the disappearance of the vinyl sulfone peak at 210 nm (HPLC) or via MS over 60 minutes.

  • Control: Run a parallel reaction with N-Ethylmaleimide (NEM) at the same concentration. Note that NEM will react instantly (< 1 min), while the sulfone will show a distinct second-order rate constant (

    
    ).
    
Protocol B: Stability Stress Test

Objective: Compare storage stability against Maleimide.

  • Prepare 10 mM solutions of 2-(Isopropylsulfonyl)ethanol and N-Ethylmaleimide in DMSO/Water (90:10).

  • Store at Room Temperature (25°C) for 7 days.

  • Analysis: Analyze aliquots at Day 0, 1, 3, and 7 via LC-MS.

    • Expected Result: The sulfonyl ethanol remains >98% intact. The maleimide will show significant degradation (hydrolysis product +18 Da).

Diagram 2: Experimental Workflow for Benchmarking

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Step1 Solubilize Reagents (DMSO Stock) Step2A Activation (Base/Heat) Generates Vinyl Sulfone Step1->Step2A 2-(Isopropylsulfonyl)ethanol Step2B Direct Addition (Maleimide/IAA) Step1->Step2B Controls Step3 Add Model Thiol (GSH) Step2A->Step3 Step2B->Step3 Step4 LC-MS Quantification (Time-course) Step3->Step4

Caption: A standardized workflow to compare the activation-dependent kinetics of the sulfonyl ethanol against direct electrophiles.

Strategic Recommendations

  • For Fragment-Based Drug Discovery (FBDD): Use 2-(Isopropylsulfonyl)ethanol as a "stable fragment" in your library. It allows you to screen for non-covalent binding first, then activate the "warhead" to confirm covalent engagement, reducing false positives from highly reactive species.

  • For Antibody-Drug Conjugates (ADCs): The stability of the sulfone-thioether bond is superior to the maleimide-thiol bond (which can exchange with albumin in blood). Consider converting the ethanol to a reactive ester (e.g., NHS-carbonate) to link to the linker-payload, while keeping the sulfone moiety for the cysteine conjugation.

  • Handling: Always store the hydrate in a desiccator. While less hygroscopic than the anhydrous form, moisture can affect the precision of weighing for analytical standards.

References

  • Patterson, A. W., et al. (2010). Design and Synthesis of Vinyl Sulfone-Based Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry.
  • Santos, M. M. M., et al. (2016). Michael acceptors as cysteine protease inhibitors. Chemical Reviews.
  • US Patent 2801267A. Production of Vinyl Sulfones. (Foundational patent describing the pyrolysis of sulfonyl ethanols to vinyl sulfones).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Isopropylsulfonyl)ethanol Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, procedural framework for the proper disposal of 2-(Isopropylsulfonyl)ethanol hydrate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance, designed to be a trusted resource for your laboratory's operational safety plan.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

2-(Isopropylsulfonyl)ethanol hydrate is a chemical compound that requires careful handling due to its specific hazard profile. A thorough understanding of its properties is the foundation for its safe disposal.

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor, posing a fire risk.[1]

  • Toxicity: It is harmful if it comes into contact with skin or is inhaled.[1]

  • Irritant: It is known to cause skin irritation and serious eye irritation.[1]

These characteristics necessitate a disposal pathway that mitigates risks of ignition, exposure to personnel, and release into the environment. Improper disposal, such as pouring it down the drain, is not permissible as it can introduce a flammable and toxic substance into the water system.[2]

Chemical and Physical Properties Summary
PropertyValueSource
Molecular Formula C5H12O3S·H2O[3]
Appearance Light yellow liquid[4]
Flammability Flammable liquid and vapor[1]
Toxicity Harmful in contact with skin or if inhaled[1]
Irritation Causes skin and serious eye irritation[1]

Step-by-Step Disposal Protocol for 2-(Isopropylsulfonyl)ethanol Hydrate

The guiding principle for the disposal of 2-(Isopropylsulfonyl)ethanol hydrate is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] The following steps provide a clear, actionable plan for laboratory personnel.

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in a safe disposal workflow.

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of 2-(Isopropylsulfonyl)ethanol hydrate waste.[5][6] The container must be in good condition, with a secure, leak-proof closure.[5]

  • Avoid Mixing: Do not mix 2-(Isopropylsulfonyl)ethanol hydrate waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[7] Mixing can lead to dangerous chemical reactions.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "2-(Isopropylsulfonyl)ethanol Hydrate Waste," and any other components if it is a mixture.[5] The label should also include the start date of accumulation and the responsible principal investigator's contact information.[5]

Step 2: Safe Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a flammable storage cabinet.[6][8]

  • Closure: Keep the waste container tightly closed except when adding waste.[8][9] This minimizes the release of flammable vapors.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment system to prevent the spread of material in case of a leak.[5]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is approaching full (a general guideline is 75-80% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

  • Documentation: Ensure all necessary documentation is completed as required by your institution and local regulations. This may include a hazardous waste manifest.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 2-(Isopropylsulfonyl)ethanol hydrate.

start Waste 2-(Isopropylsulfonyl)ethanol hydrate generated segregate Segregate into a dedicated, properly labeled hazardous waste container start->segregate storage Store in a designated Satellite Accumulation Area (SAA) segregate->storage full Is the container nearly full? storage->full contact_ehs Contact EHS or licensed waste disposal contractor for pickup full->contact_ehs Yes continue_collection Continue to collect waste in the container full->continue_collection No end_disposal Waste is properly disposed of by the approved facility contact_ehs->end_disposal continue_collection->storage

Caption: Decision workflow for the routine disposal of 2-(Isopropylsulfonyl)ethanol hydrate.

Emergency Procedures for Spills and Accidental Release

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

Small Spills (less than 1 liter)
  • Alert Personnel: Immediately alert others in the vicinity.[6]

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[11]

  • Containment and Absorption: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[10][11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[11]

  • Decontamination: Clean the spill area with soap and water.[6]

  • Disposal: Dispose of all contaminated materials as hazardous waste.[9]

Large Spills (greater than 1 liter)
  • Evacuate: Evacuate the immediate area.[6]

  • Alert Authorities: Alert your institution's emergency response team or EHS immediately.[6] If there is a fire or significant risk of fire, pull the fire alarm and call 911.[11]

  • Ventilation: If it is safe to do so, provide ventilation to the area.[6]

  • Professional Response: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of emergency responders.[6]

Emergency Spill Response Workflow

This diagram outlines the steps to take in the event of a spill.

spill Spill of 2-(Isopropylsulfonyl)ethanol hydrate occurs assess_size Assess the size of the spill spill->assess_size small_spill Small Spill (< 1 Liter) assess_size->small_spill Small large_spill Large Spill (> 1 Liter) assess_size->large_spill Large alert_personnel Alert nearby personnel small_spill->alert_personnel evacuate Evacuate the area large_spill->evacuate wear_ppe Don appropriate PPE alert_personnel->wear_ppe contain_absorb Contain and absorb with inert material wear_ppe->contain_absorb collect_waste Collect waste in a sealed container contain_absorb->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate dispose_waste Dispose of all materials as hazardous waste decontaminate->dispose_waste alert_ehs Alert EHS/ Emergency Services evacuate->alert_ehs await_response Await professional response team alert_ehs->await_response

Caption: Emergency response workflow for a spill of 2-(Isopropylsulfonyl)ethanol hydrate.

Disposal of Empty Containers

Empty containers that once held 2-(Isopropylsulfonyl)ethanol hydrate must also be handled with care.

  • Triple Rinsing: An empty container can be disposed of as regular trash only after it has been triple rinsed with a suitable solvent (such as water, if appropriate) that can remove the chemical residue.[9]

  • Rinsate as Hazardous Waste: The rinsate from this process must be collected and disposed of as hazardous waste.[9]

  • Defacing Labels: Before disposing of the rinsed container in the regular trash, all hazardous labels must be defaced or removed.[9]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide is intended to be a living document; always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for the compound.

References

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University Medical Center. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. [Link]

  • AllSource Environmental. (2025, December 18). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. [Link]

  • Collect and Recycle. (2024, March 20). Ethanol Disposal In Laboratories. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. [Link]

  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. [Link]

  • AllSource Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Patsnap. (2025, August 20). Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.